RSK2-IN-4
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXIVPIOCGFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232064 | |
| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62001-32-5 | |
| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62001-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RSK2-IN-4: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RSK2-IN-4, a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2). This document details its mechanism of action, biochemical activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in oncology, signal transduction, and drug discovery.
Introduction to RSK2 and Its Role in Disease
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-MEK-ERK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and motility. Dysregulation of the ERK/RSK2 signaling axis has been implicated in the pathogenesis of various cancers, making RSK2 an attractive therapeutic target. RSK2 is known to phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and influencing cell cycle progression.
This compound: A Novel Triazole-Based Inhibitor
This compound, also referred to as compound 10 in its primary publication, is a novel synthetic molecule belonging to a series of triazole and benzotriazole derivatives designed as RSK2 inhibitors. It targets the N-terminal kinase domain (NTKD) of RSK2, binding to the ATP-binding site.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₁ClN₄ |
| Molecular Weight | 258.71 g/mol |
| IUPAC Name | 1-((4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CN(C3=CC=C(C=C3)Cl)C4=CN=CN=C4 |
| Appearance | White solid |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RSK2 N-terminal kinase domain (NTKD). Molecular docking studies suggest that it occupies the ATP-binding pocket of the NTKD. The structure-activity relationship (SAR) analysis of the triazole and benzotriazole series indicates that the presence of an electron-donating group at the 4-position of the phenyl ring is a key determinant for inhibitory activity[4].
Quantitative Data
The following table summarizes the available quantitative data for this compound and its more potent analogs from the same chemical series as reported by Yuan et al. (2013).
| Compound | Structure | RSK2 Inhibition (%) @ 10 µM | RSK2 IC₅₀ (µM) |
| This compound (Compound 10) | 1-((4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | 13.73 | Not Reported |
| Compound 6 | 1-((4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 2.86 |
| Compound 11 | 1-((4-(dimethylamino)phenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 3.19 |
| Compound 12 | 1-((4-hydroxyphenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 3.05 |
| Compound 14 | 1-((4-aminophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 2.09 |
Data sourced from Yuan J, et al. Chinese Journal of Chemistry, 2013, 31(9): 1192-1198.
Note: While this compound showed modest inhibitory activity, other compounds in the series with electron-donating substituents at the 4-position of the phenyl ring displayed more potent inhibition with IC₅₀ values in the low micromolar range.
Selectivity and Further Studies
As of the latest available data, the selectivity profile of this compound against other RSK isoforms (RSK1, RSK3, RSK4) and a broader panel of kinases has not been publicly reported. Furthermore, there are no published studies on the cellular or in-vivo activity of this compound. This represents a significant data gap and a crucial area for future investigation to validate its potential as a selective and cell-permeable probe for studying RSK2 biology.
Experimental Protocols
The following is a detailed methodology for the in vitro kinase assay used to characterize this compound and related compounds, as described in the primary literature.
In Vitro RSK2 Kinase Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the enzymatic activity of recombinant human RSK2.
Materials:
-
Recombinant human RSK2 (N-terminal kinase domain)
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-RRRLSSLRA-OH)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection reagents
-
Microplates (e.g., 384-well, low volume, white)
-
Plate reader capable of HTRF® detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Reaction Mixture:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 2.5 µL of the recombinant RSK2 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the ATP/substrate mixture (containing both ATP and the biotinylated peptide substrate at their respective final concentrations) to each well to start the kinase reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the HTRF® detection buffer containing streptavidin-XL665 and a phosphospecific antibody labeled with Eu³⁺-cryptate.
-
Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
For compounds showing significant inhibition, plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: The canonical Ras/MEK/ERK/RSK2 signaling pathway.
Experimental Workflow
References
The Role of RSK2 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified Ribosomal S6 Kinase 2 (RSK2), a downstream effector of the Ras-MAPK signaling pathway, as a critical mediator of TNBC pathogenesis. Dysregulation of the MEK/ERK/RSK2 signaling axis is a frequent event in TNBC, contributing to enhanced cell proliferation, survival, metastasis, and resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the role of RSK2 in TNBC, detailing its involvement in key signaling cascades, summarizing preclinical data on its inhibition, and providing detailed protocols for essential experiments to facilitate further research and drug development in this area.
Introduction
Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers.[1] It is associated with a poor prognosis, higher rates of metastasis, and a lack of targeted therapeutic options, leaving cytotoxic chemotherapy as the mainstay of treatment.[2] However, many patients develop resistance and experience relapse.[2] This underscores the urgent need to identify and validate novel molecular targets for the development of more effective therapies for TNBC.
One such promising target is the 90-kDa ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase that functions as a downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Unbiased kinome-wide screens have identified RSK2 as a critical dependency for TNBC cell survival.[2] Subsequent studies have validated its role in driving TNBC proliferation, invasion, and resistance to apoptosis.[2] Activated RSK2 is frequently observed in TNBC patient tumors, and its expression levels have been correlated with adverse clinical outcomes.[3] This guide will delve into the molecular mechanisms underpinning the role of RSK2 in TNBC and its potential as a therapeutic target.
RSK2 Signaling in Triple-Negative Breast Cancer
RSK2 is a key signaling node that integrates inputs from multiple pathways, most notably the Ras/MAPK and PI3K pathways.[2] Its activation is a multi-step process initiated by extracellular signals such as growth factors binding to their receptors.
Activation Cascade
The canonical activation of RSK2 begins with the activation of the Ras-Raf-MEK-ERK cascade. Extracellular signal-regulated kinase (ERK) phosphorylates RSK2 at multiple sites, leading to the activation of its C-terminal kinase domain (CTKD). The activated CTKD then autophosphorylates the N-terminal kinase domain (NTKD), which is responsible for phosphorylating downstream substrates. PDK1, a key component of the PI3K pathway, also plays a role in the full activation of RSK2.[2]
Downstream Effectors
Once activated, RSK2 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating diverse cellular processes. A critical downstream target of RSK2 in TNBC is the Y-box binding protein-1 (YB-1).[2] Phosphorylation of YB-1 by RSK2 on serine 102 is a key event that promotes its translocation to the nucleus, where it acts as a transcription factor for genes involved in proliferation, metastasis, and drug resistance, such as EGFR, MDR1, and uPA.[4] Other important substrates of RSK2 include the transcription factor CREB, the pro-apoptotic protein BAD, and the cell cycle regulator p27.
RSK2 as a Therapeutic Target
The critical role of RSK2 in TNBC biology makes it an attractive therapeutic target. Both genetic and pharmacological inhibition of RSK2 have demonstrated anti-tumor efficacy in preclinical models of TNBC.
Genetic Inhibition
Small interfering RNA (siRNA)-mediated knockdown of RSK2 has been shown to inhibit TNBC cell growth, induce apoptosis, and suppress tumor growth in mouse xenograft models.[2] These studies provided the initial validation of RSK2 as a therapeutic target in TNBC.
Pharmacological Inhibition
Several small molecule inhibitors targeting the NTKD of RSK have been developed. One of the first-in-class RSK inhibitors, SL0101, and its more potent analogue, PMD-026, have shown significant anti-tumor activity in TNBC cell lines and xenograft models.[5] Inhibition of RSK has been demonstrated to be as effective as MEK inhibitors in reducing metastatic foci, with the added advantage of not inducing the activation of the pro-survival AKT pathway, a known limitation of MEK inhibitors.[6]
Quantitative Data on RSK2 Inhibition in TNBC
The following tables summarize key quantitative data from preclinical studies on the efficacy of RSK2 inhibition in TNBC.
Table 1: In Vitro Efficacy of RSK2 Inhibitors in TNBC Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| PMD-026 | MDA-MB-231 | Anchorage-independent growth | 0.2 - 6.2 | [5] |
| PMD-026 | MDA-MB-468 | Anchorage-independent growth | 0.2 - 6.2 | [5] |
| PMD-026 | Heterogeneous Panel | Anchorage-dependent growth | 1.8 - 8.4 | [5] |
| Arnicolide D | MDA-MB-231 | MTT Assay (48h) | 5.211 | [7] |
| Arnicolide D | MDA-MB-468 | MTT Assay (48h) | 3.405 | [7] |
| Berberine | MDA-MB-231 | MTT Assay | 0.19 - 16.7 | [8] |
| N-phenyl pyrazoline 5 | MDA-MB-231 | MTT Assay | 21.55 | [9] |
Table 2: In Vivo Efficacy of RSK2 Inhibition in TNBC Xenograft Models
| Treatment | Xenograft Model | Outcome | Result | Reference |
| PMD-026 | MDA-MB-231 | Tumor Growth Inhibition | 72% (p ≤ 0.001) | [5] |
| PMD-026 | MDA-MB-468 | Tumor Regression | 73% (p ≤ 0.001) | [5] |
| RSK2 siRNA | TNBC Xenograft | Tumor Growth Suppression | Significant | [2] |
| Arnicolide D (50 mg/kg) | MDA-MB-231 | Tumor Weight Reduction | 41.0% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of RSK2 in TNBC.
siRNA-Mediated Knockdown of RSK2
This protocol describes the transient knockdown of RSK2 expression in TNBC cells using small interfering RNA (siRNA).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting RSK2 and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and for use in downstream functional assays.
Cell Proliferation (MTT) Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
TNBC cells
-
96-well plates
-
Complete growth medium
-
RSK2 inhibitor or vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate with 100 µL of complete growth medium and allow them to adhere overnight.
-
Treat the cells with various concentrations of the RSK2 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Transwell Migration Assay
This assay assesses the migratory capacity of TNBC cells in response to a chemoattractant.
Materials:
-
TNBC cells
-
Transwell inserts with 8 µm pore size membranes
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Starve the TNBC cells in serum-free medium for 12-24 hours prior to the assay.
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium and seed 1 x 10^5 cells in 100 µL into the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for 16-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Tumor Xenograft Model
This in vivo model evaluates the effect of RSK2 inhibition on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
RSK2 inhibitor or vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest TNBC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the RSK2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion and Future Directions
RSK2 has emerged as a compelling therapeutic target for triple-negative breast cancer. Its central role in mediating key oncogenic processes, coupled with promising preclinical data on its inhibition, provides a strong rationale for its clinical investigation. The development of potent and selective RSK2 inhibitors, such as PMD-026, is a significant step forward in this endeavor.
Future research should focus on several key areas. Firstly, the identification of predictive biomarkers of response to RSK2 inhibitors will be crucial for patient stratification in clinical trials. Phosphorylated YB-1 is a promising candidate in this regard.[2] Secondly, exploring the potential of combination therapies involving RSK2 inhibitors and other agents, such as chemotherapy or immunotherapy, may lead to enhanced anti-tumor efficacy and overcome potential resistance mechanisms. Finally, a deeper understanding of the non-canonical functions of RSK2 and its role in the tumor microenvironment will likely unveil new avenues for therapeutic intervention. Continued efforts in these areas hold the promise of translating the targeting of RSK2 into a clinically effective strategy for the treatment of triple-negative breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Inhibitory Effect of RSK2-IN-4 on the MAPK/ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of RSK2-IN-4 as an inhibitor of the p90 ribosomal S6 kinase 2 (RSK2), a key downstream component of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization.
Introduction to the MAPK/ERK Pathway and the Role of RSK2
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell proliferation, differentiation, survival, and motility. Dysregulation of this pathway is a common hallmark of various cancers, making its components attractive targets for therapeutic intervention. Upon activation by extracellular stimuli such as growth factors, a phosphorylation cascade is initiated, culminating in the activation of ERK1 and ERK2.
Activated ERK then phosphorylates a variety of downstream substrates, including the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. The RSK family consists of four isoforms in mammals (RSK1-4). RSK2, in particular, has been implicated in promoting cell growth, proliferation, and survival, and its upregulation is observed in several cancers. It exerts its effects by phosphorylating a diverse array of substrates involved in gene transcription, mRNA translation, and the regulation of apoptosis. Given its role in oncogenesis, the development of specific RSK2 inhibitors is an active area of research.
This compound: An Inhibitor of RSK2
This compound has been identified as an inhibitor of RSK2. It functions by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1] The inhibitory activity of this compound is influenced by the presence of an electron-donating group at the 4-position of its phenyl ring.[1]
Quantitative Data on RSK2 Inhibitors
| Inhibitor | Target(s) | IC50 (RSK2) | Other Information |
| This compound | RSK2 | Not Reported | 13.73% inhibition of RSK2 activity at 10 µM. Binds to the ATP-binding site of the NTKD.[1] |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | 24 nM | An ATP-competitive inhibitor of RSK isoforms.[2] |
| SL0101 | RSK1, RSK2 | ~0.4 µM | A naturally occurring flavonoid glycoside that binds to a distinct pocket in the NTKD.[3] |
| BIX02565 | RSK (NTKD) | ~1.2 µM | Inhibits the N-terminal kinase domain of RSK.[4] |
| RSK-IN-2 | RSK1, RSK2, RSK3, RSK4 | 37.89 nM | Inhibits tumor cell proliferation and induces apoptosis.[2] |
| Kaempferol | RSK2 | ~7 µM | A natural flavonoid that suppresses RSK2 activity.[5] |
Experimental Protocols
To facilitate research into this compound and other inhibitors of the MAPK/ERK pathway, detailed protocols for key experiments are provided below.
In Vitro RSK2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of RSK2.
Materials:
-
Recombinant active RSK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., a synthetic peptide like KRRRLSSLRA or a protein substrate like GST-NFAT3)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or luminescence reader
Procedure (Radiometric Assay): [5]
-
Prepare a reaction mixture containing Kinase Assay Buffer, the RSK2 substrate, and the desired concentration of the test compound (or vehicle control).
-
Initiate the kinase reaction by adding recombinant active RSK2 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 6x SDS sample buffer) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control.
Procedure (Luminescent Assay - ADP-Glo™): [6]
-
In a multi-well plate, add the test compound, recombinant RSK2 enzyme, substrate, and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus the kinase activity.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the effect of this compound on the upstream activation of the MAPK/ERK pathway by measuring the phosphorylation status of ERK1/2 in cultured cells.
Materials:
-
Cultured cells (e.g., a cancer cell line with an active MAPK/ERK pathway)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Stimulant to activate the ERK pathway (e.g., EGF, PMA), if necessary
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. If required, stimulate the cells with a growth factor (e.g., EGF) for a short period before harvesting to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is determined by the ratio of the p-ERK signal to the t-ERK signal.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cells, which is a downstream consequence of inhibiting the MAPK/ERK pathway.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescent-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure (MTT Assay): [9]
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
MAPK/ERK Signaling Pathway with this compound Inhibition
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on RSK2.
Experimental Workflow for Evaluating an RSK2 Inhibitor
Caption: A typical workflow for characterizing the efficacy of an RSK2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Downstream Targets of RSK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream targets of Ribosomal S6 Kinase 2 (RSK2) inhibition, providing a comprehensive overview of the key signaling pathways and molecular substrates affected. This document summarizes quantitative data, details experimental methodologies, and presents visual diagrams of the core signaling cascades and workflows to facilitate a deeper understanding of the therapeutic potential of targeting RSK2.
Introduction to RSK2 Signaling
p90 Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a critical downstream effector of the Ras-MAPK signaling pathway.[1][2] Activated by extracellular signal-regulated kinase (ERK), RSK2 plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, motility, and apoptosis.[1][3] Its dysregulation is frequently implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4] RSK2 exerts its effects by phosphorylating a diverse array of substrates, ranging from transcription factors and epigenetic modifiers to other kinases and signaling molecules.[5][6] Understanding the specific downstream targets of RSK2 is paramount for developing effective and targeted inhibitors.
Key Downstream Signaling Pathways and Targets
RSK2 is a central node in cellular signaling, influencing several critical pathways. Inhibition of RSK2 leads to a cascade of effects on these pathways, impacting cellular function.
Regulation of Transcription and Epigenetics
RSK2 directly phosphorylates and activates several transcription factors, thereby modulating gene expression programs that control cell growth and survival. Key targets include:
-
CREB (cAMP response element-binding protein): RSK2-mediated phosphorylation of CREB at Ser133 is a crucial step in activating the transcription of genes involved in cell survival and proliferation.[7][8]
-
c-Fos: As a component of the AP-1 transcription factor, c-Fos is a well-established substrate of RSK2.[9][10] Phosphorylation of c-Fos by RSK2 enhances its stability and transcriptional activity, promoting cell transformation.[10]
-
ATF4 (Activating Transcription Factor 4): RSK2 can phosphorylate ATF4, another transcription factor involved in cellular stress responses and differentiation.[5]
-
p53: RSK2 has been shown to phosphorylate the tumor suppressor p53, potentially modulating its activity in response to cellular stress.[5][8]
-
Histone H3: RSK2 can phosphorylate histone H3 at Ser10, an epigenetic modification associated with transcriptional activation and chromatin remodeling.[5][9]
Control of Cell Survival and Apoptosis
RSK2 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and activating anti-apoptotic pathways. Important substrates in this context include:
-
BAD (Bcl-2-associated death promoter): Phosphorylation of BAD by RSK2 prevents its interaction with the anti-apoptotic protein Bcl-2, thereby promoting cell survival.[7][9]
-
DAPK1 (Death-associated protein kinase 1): RSK2 can phosphorylate and suppress the pro-apoptotic function of DAPK1.[7]
-
GSK3β (Glycogen synthase kinase 3β): RSK2 phosphorylates GSK3β at Ser9, leading to its inhibition.[10][11] This inhibition contributes to enhanced cell survival and stress tolerance.[11]
-
Caspase-8: RSK2 can regulate apoptosis by influencing the activity of caspase-8.[5][6]
Regulation of Cell Motility and Metastasis
RSK2 plays a significant role in promoting cell migration and invasion, key processes in cancer metastasis.[12][13] A critical downstream target in this pathway is:
-
LARG (Leukemia-Associated RhoGEF): RSK2 directly phosphorylates LARG, a Rho guanine nucleotide exchange factor (RhoGEF). This phosphorylation activates Rho GTPases, such as RhoA, which are central regulators of the actin cytoskeleton and cell motility.[13]
Modulation of mTOR Signaling
RSK2 can influence the mTOR signaling pathway, a master regulator of cell growth and metabolism. It can directly phosphorylate and inhibit TSC2, a negative regulator of mTORC1, thereby promoting mTORC1 activity.[7][10]
Data Presentation: Effects of RSK2 Inhibition
The following tables summarize quantitative data from various studies on the effects of RSK2 inhibition on its downstream targets.
Table 1: Effect of RSK2 Inhibition on Protein Phosphorylation
| Downstream Target | Phosphorylation Site | Cell Line | RSK2 Inhibitor | Change in Phosphorylation | Reference |
| CREB | Ser133 | Fibroblasts | - | Required for EGF-stimulated phosphorylation | [7] |
| Histone H3 | Ser10 | JB6 Cl41 | Kaempferol | Suppressed EGF-induced phosphorylation | [9] |
| GSK3β | Ser9 | MEFs | - | Suppressed in RSK2-/- MEFs | [11] |
| LARG | Ser1288 | Glioblastoma | - | RSK2-dependent phosphorylation | [13] |
| YB-1 | - | SUM149 | Luteolin | Inhibited | [14] |
Table 2: Phenotypic Effects of RSK2 Inhibition
| Cellular Process | Cell Line | RSK2 Inhibitor/Method | Observed Effect | Reference |
| Cell Proliferation | Esophageal Squamous Cell Carcinoma | SL0101 | Suppressed proliferation | [15] |
| Cell Proliferation | Melanoma | RSK2 knockdown | Inhibited proliferation | [3] |
| Cell Transformation | JB6 Cl41 | Kaempferol | Suppressed EGF-induced transformation | [9] |
| Cell Invasion | Cancer cells | FMK-MEA | Attenuated invasion | [12] |
| Apoptosis | Osteosarcoma | RSK2 shRNA | Increased apoptosis | [10] |
| Chemosensitivity | Osteosarcoma | RSK2 shRNA | Enhanced chemosensitivity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of RSK2.
Kinase Assay
Objective: To determine if a protein is a direct substrate of RSK2.
Methodology:
-
Protein Purification: Recombinant active RSK2 and the purified potential substrate protein are required.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled with γ-³²P), MgCl₂, and the purified RSK2 and substrate.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE. Phosphorylation of the substrate is detected by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Phosphoproteomics Analysis
Objective: To identify novel downstream targets of RSK2 on a global scale.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with a specific RSK2 inhibitor (e.g., SL0101) or a vehicle control.[15]
-
Protein Extraction and Digestion: Proteins are extracted from the cells, and digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[16]
-
Data Analysis: The MS/MS data is used to identify the sequences of the phosphopeptides and quantify the changes in phosphorylation levels between the inhibitor-treated and control samples.
Cellular Assays for Phenotypic Analysis
Objective: To assess the functional consequences of RSK2 inhibition on cellular processes.
-
Cell Proliferation Assay (e.g., XTT assay):
-
Cells are seeded in 96-well plates and treated with an RSK2 inhibitor or vehicle.
-
At different time points, a solution containing a tetrazolium salt (XTT) is added to the wells.
-
Metabolically active cells reduce the XTT to a colored formazan product.
-
The absorbance of the formazan is measured using a plate reader, which is proportional to the number of viable cells.[17]
-
-
Cell Invasion Assay (e.g., Matrigel invasion assay):
-
Transwell inserts with a porous membrane coated with Matrigel are used.
-
Cells treated with an RSK2 inhibitor or vehicle are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Visualizing RSK2 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of RSK2 and a typical experimental workflow for identifying its downstream targets.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products [pubmed.ncbi.nlm.nih.gov]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]
- 4. RSK2 and its binding partners: an emerging signaling node in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer [frontiersin.org]
- 7. sinobiological.com [sinobiological.com]
- 8. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. RSK2-induced stress tolerance enhances cell survival signals mediated by inhibition of GSK3β activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcription-dependent and -independent signaling of RSK2 in cancer metastasis - Sumin Kang [grantome.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
RSK2-IN-4: A Technical Guide for Kinase Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RSK2-IN-4, a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2), for its application in basic and preclinical research. RSK2 is a key downstream effector of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic development. This document details the mechanism of action of this compound and related compounds, presents available quantitative data, outlines experimental protocols for its use, and situates it within the broader context of the RSK2 signaling pathway.
Introduction to RSK2 and the this compound Series
The p90 Ribosomal S6 Kinase (RSK) family consists of serine/threonine kinases that are critical downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade. Among the four human isoforms (RSK1-4), RSK2 is frequently implicated in oncogenesis, promoting cell proliferation and survival.
This compound belongs to a series of triazole and benzotriazole derivatives identified as novel inhibitors of RSK2. These compounds were designed to target the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2. The information available for this compound from commercial vendors indicates an inhibition of 13.73% of RSK2 activity at a concentration of 10 μM[1][2]. It is described as "Compound 10" in the context of the primary research by Yuan J, et al., although this specific designation is not used in the published paper. The foundational study evaluated a series of 14 related compounds, with several demonstrating significant inhibitory activity.
Mechanism of Action
This compound and its analogues act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the N-terminal kinase domain (NTKD) of RSK2[1]. Molecular docking studies from the original research suggest that the activity of these compounds is largely determined by the nature of substituents on a phenyl ring, with electron-donating groups at the 4-position enhancing inhibitory potential. This specific binding prevents the phosphorylation of downstream RSK2 substrates, thereby inhibiting the propagation of signals that promote cell growth and survival.
Quantitative Data
The primary research by Yuan J, et al. provides IC50 values for several compounds from the triazole and benzotriazole series against RSK2. While the specific data for "this compound (Compound 10)" is an inhibition percentage at a single concentration, the IC50 values for the most potent analogues from this series are presented below.
| Compound ID (Yuan J, et al.) | Chemical Class | RSK2 IC50 (μmol/L) |
| 6 | Triazole Derivative | 2.86 |
| 11 | Benzotriazole Derivative | 3.19 |
| 12 | Benzotriazole Derivative | 3.05 |
| 13 | Benzotriazole Derivative | 4.49 |
| 14 | Benzotriazole Derivative | 2.09 |
Table 1: In vitro inhibitory activity of selected triazole and benzotriazole derivatives against RSK2.
Note: At present, there is no publicly available data on the kinase selectivity profile of this compound or its analogues against a broader panel of kinases. Furthermore, no in vivo efficacy or pharmacokinetic data for this specific compound series has been published in the peer-reviewed literature.
RSK2 Signaling Pathway
RSK2 is activated downstream of the Ras/Raf/MEK/ERK cascade. Upon activation by growth factors, cytokines, or other stimuli, ERK1/2 phosphorylates and activates RSK2. Activated RSK2 then phosphorylates a wide array of cytoplasmic and nuclear substrates, influencing processes such as gene expression, cell cycle progression, and cell survival.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to evaluate the inhibitory potential of compounds like this compound against RSK2. This protocol is based on standard methodologies and should be optimized for specific laboratory conditions.
In Vitro RSK2 Kinase Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human RSK2.
Materials:
-
Recombinant active RSK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
RSK2 substrate (e.g., a synthetic peptide such as KRRRLSSLRA)
-
ATP solution
-
Test compound (this compound) dissolved in DMSO
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Workflow:
Procedure (Radiometric Assay Example):
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of a solution containing the RSK2 enzyme and the peptide substrate in kinase buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for RSK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 1% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Summary and Future Directions
This compound and the associated series of triazole and benzotriazole derivatives represent a novel class of RSK2 inhibitors. The available data demonstrates their ability to inhibit RSK2 in the low micromolar range in vitro by targeting the ATP-binding site of the N-terminal kinase domain. This makes them useful tool compounds for investigating the role of RSK2 in cellular signaling pathways in a laboratory setting.
However, for this series of compounds to advance as a viable therapeutic lead, further characterization is essential. Key areas for future research include:
-
Kinase Selectivity Profiling: A comprehensive screen against a broad panel of kinases is necessary to understand the specificity of these compounds and to identify potential off-target effects.
-
Cellular Potency: Determining the efficacy of these inhibitors in cell-based assays is crucial to confirm their ability to engage RSK2 in a cellular context and elicit a biological response.
-
In Vivo Studies: Pharmacokinetic, pharmacodynamic, and efficacy studies in animal models are required to assess the drug-like properties and therapeutic potential of this chemical series.
By addressing these knowledge gaps, the full potential of the this compound series as probes for basic research and as a foundation for the development of novel cancer therapeutics can be realized.
References
The Critical Role of RSK2 Signaling in Cancer Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MAPK signaling pathway, has emerged as a pivotal player in the regulation of cancer cell proliferation and survival.[1] This serine/threonine kinase is frequently overexpressed and hyperactivated in a multitude of human cancers, including those of the skin, breast, lung, and brain, often correlating with poor prognosis and resistance to therapy.[1][2] RSK2's multifaceted role in phosphorylating a wide array of cytoplasmic and nuclear substrates makes it a central node in the signaling networks that govern tumorigenesis. This technical guide provides an in-depth overview of the core aspects of RSK2 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this critical area of cancer biology.
RSK2 Signaling Pathway: A Visual Overview
The activation of RSK2 is a multi-step process initiated by extracellular signals that converge on the Ras-MAPK cascade. Upon activation by growth factors, cytokines, or other stimuli, extracellular signal-regulated kinase (ERK) phosphorylates and activates RSK2, which in turn phosphorylates a host of downstream targets involved in cell growth, proliferation, and survival.
References
RSK2-IN-4: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSK2-IN-4, identified as compound 10 in some literature, is a known inhibitor of Ribosomal S6 Kinase 2 (RSK2). RSK2 is a serine/threonine kinase that functions as a key downstream component of the Ras-MAPK signaling pathway, playing a significant role in cell proliferation, survival, and motility. Dysregulation of the RSK2 signaling cascade has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and drug development efforts.
Chemical Structure and Properties
This compound is chemically known as N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloroaniline. Its structure integrates a benzotriazole moiety linked via a methylene bridge to a 4-chloroaniline group.
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloroaniline | - |
| Synonyms | This compound, Compound 10 | [1] |
| CAS Number | 62001-32-5 | [1] |
| Molecular Formula | C₁₃H₁₁ClN₄ | - |
| Molecular Weight | 258.71 g/mol | Calculated |
| Appearance | Pale yellow solid (predicted based on 4-chloroaniline) | [2][3] |
| Solubility | Soluble in organic solvents like DMSO. Predicted to have low solubility in water. | General knowledge |
| Melting Point | Not explicitly reported. The related compound 4-chloroaniline has a melting point of 67-70 °C. | [2] |
| Boiling Point | Not explicitly reported. The related compound 4-chloroaniline has a boiling point of 232 °C. | [2] |
Structural Representation
The two-dimensional structure of this compound is depicted below.
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of RSK2. It has been reported to exhibit an inhibition rate of 13.73% against RSK2 activity at a concentration of 10 μM.[1] The primary mechanism of action involves the binding of this compound to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1] This competitive inhibition prevents the binding of ATP, which is essential for the kinase activity of RSK2, thereby blocking the phosphorylation of its downstream substrates.
RSK2 Signaling Pathway
The RSK2 signaling pathway is a critical downstream effector of the Ras/MAPK cascade. Upon stimulation by growth factors or other mitogens, a signaling cascade is initiated, leading to the activation of RSK2. Activated RSK2 then phosphorylates a variety of substrates in both the cytoplasm and the nucleus, regulating processes such as gene expression, cell cycle progression, and cell survival.
Experimental Protocols
The following section outlines a general protocol for an in vitro RSK2 kinase assay, which can be adapted to evaluate the inhibitory activity of compounds like this compound.
In Vitro RSK2 Kinase Assay (Generic Protocol)
This protocol is based on the principles of radiometric or luminescence-based kinase assays.
Materials:
-
Active recombinant human RSK2 enzyme
-
RSK2-specific substrate (e.g., a synthetic peptide like KRRRLSSLRA)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter (for radiometric assay)
-
Luminometer and ADP-Glo™ Kinase Assay reagents (for luminescence assay)
-
Stop solution (e.g., phosphoric acid for radiometric assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of a 96-well plate, add the kinase assay buffer.
-
Add the RSK2 substrate.
-
Add the diluted this compound or DMSO (for control wells).
-
Add the active RSK2 enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
-
Initiation of Kinase Reaction:
-
Add ATP (mixed with [γ-³²P]ATP for radiometric assay) to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Termination of Reaction and Detection:
-
Radiometric Assay:
-
Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence Assay (e.g., ADP-Glo™):
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable tool compound for studying the biological roles of RSK2. Its defined chemical structure and known mechanism of action as an ATP-competitive inhibitor of the RSK2 NTKD make it suitable for in vitro and potentially in-cell-based studies to probe the RSK2 signaling pathway. Further characterization, including the determination of a precise IC₅₀ value and exploration of its selectivity against other kinases, would greatly enhance its utility as a chemical probe for dissecting the intricate functions of RSK2 in health and disease.
References
Methodological & Application
Application Notes and Protocols for RSK2-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSK2-IN-4 is a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase that functions as a key downstream effector of the Ras-MEK-ERK (MAPK) signaling pathway.[1] Dysregulation of the MAPK pathway and overexpression of RSK2 have been implicated in the pathogenesis of various cancers, including triple-negative breast cancer and melanoma.[2][3][4] RSK2 plays a crucial role in regulating diverse cellular processes such as cell proliferation, survival, growth, and motility, making it an attractive therapeutic target in oncology.[5] this compound exerts its inhibitory effect by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1] Preliminary in vitro data indicates that this compound inhibits RSK2 activity by 13.73% at a concentration of 10 µM.[1]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including protocols for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a comparative summary of IC50 values for other known RSK inhibitors in various cancer cell lines. This information can serve as a valuable reference for designing initial dose-response experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SL0101 | MCF-7 | Breast Cancer | ~0.4 | [6] |
| BI-D1870 | U251 | Glioblastoma | Not specified | [7] |
| LJH685 | Melanoma Cells | Melanoma | Not specified | [8] |
| FMK | Not specified | Not specified | Micromolar range | [8] |
| Carnosol | Gastric Cancer Cells | Gastric Cancer | Not specified | [8] |
Note: The efficacy of this compound will need to be empirically determined for each cell line of interest.
Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway leading to the activation of RSK2 and its subsequent phosphorylation of downstream targets. This compound inhibits the N-terminal kinase domain of RSK2, thereby preventing the phosphorylation of its substrates.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells. A dose-response curve should be generated to determine the IC50 value.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the inhibitor.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis of Downstream Target Phosphorylation
This protocol is used to assess the inhibitory activity of this compound on the RSK2 signaling pathway by measuring the phosphorylation status of a known downstream target, such as CREB (at Ser133) or YB-1 (at Ser102).
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration determined from the cell viability assay (e.g., the IC50 or 2x IC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CREB (Ser133), total CREB, phospho-YB-1 (Ser102), total YB-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.
Conclusion
These application notes provide a framework for investigating the cellular effects of the RSK2 inhibitor, this compound. The provided protocols for cell viability and Western blot analysis are fundamental for characterizing its potency and mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The exploration of this compound's therapeutic potential will be further enhanced by investigating its effects on other cellular processes regulated by RSK2, such as cell migration, invasion, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Confirming RSK2 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MAPK signaling pathway, is a critical regulator of diverse cellular processes including cell proliferation, survival, and motility.[1] Dysregulation of RSK2 activity has been implicated in various cancers, making it an attractive therapeutic target.[2] Confirmation of target engagement and pathway modulation is a crucial step in the development of RSK2 inhibitors. This document provides a detailed protocol for utilizing Western blot analysis to confirm the inhibition of RSK2, focusing on the assessment of RSK2 phosphorylation status and the phosphorylation of its key downstream substrates.
RSK2 Signaling Pathway
RSK2 is activated downstream of the Ras-Raf-MEK-ERK cascade.[3] Upon stimulation by growth factors or other mitogens, Extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylate and activate RSK2.[4] Activated RSK2, in turn, phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and cellular function.[5] Key downstream targets that can be used to monitor RSK2 activity include CREB (cAMP response element-binding protein), YB-1 (Y-box binding protein 1), and rpS6 (ribosomal protein S6).
References
- 1. Phospho-RSK Pan (Ser221, Ser227, Ser218, Ser232) Polyclonal Antibody (PA5-37829) [thermofisher.com]
- 2. file.yizimg.com [file.yizimg.com]
- 3. The ribosomal S6 kinase 2 (RSK2)–SPRED2 complex regulates the phosphorylation of RSK substrates and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing RSK2-IN-4 for In Vitro Kinase Activity Assays
Introduction
Ribosomal S6 Kinase 2 (RSK2), a member of the p90 RSK family of serine/threonine kinases, is a key downstream effector of the Ras/MAPK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making its components attractive targets for therapeutic development.[1][3] RSK2 is directly activated by ERK1/2 and subsequently phosphorylates a wide range of substrates involved in cell proliferation, survival, motility, and transformation.[4][5][6] Given its role in oncogenesis, the identification and characterization of specific RSK2 inhibitors are of significant interest to researchers and drug development professionals.
RSK2-IN-4 is a small molecule inhibitor that targets RSK2.[7] These application notes provide a detailed protocol for using this compound in an in vitro kinase activity assay to determine its inhibitory potential and characterize its effects on RSK2 function.
RSK2 Signaling Pathway
External stimuli such as growth factors (e.g., EGF) activate Receptor Tyrosine Kinases (RTKs), initiating a phosphorylation cascade through Ras, Raf, MEK, and ERK.[4] Activated ERK then phosphorylates and activates RSK2.[8] Active RSK2 translocates to both the cytoplasm and the nucleus, where it phosphorylates numerous substrates. Key downstream effects include the promotion of cell motility through the LARG-RhoA signaling axis and the regulation of gene expression via phosphorylation of transcription factors like CREB and epigenetic factors like Histone H3.[4][9][10]
Inhibitor Profile: this compound
This compound functions by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2, which is responsible for phosphorylating exogenous substrates.[6][7] This competitive inhibition prevents the transfer of phosphate from ATP to RSK2 substrates, thereby blocking its downstream signaling functions.
Table 1: Quantitative Data for RSK2 Inhibitors
| Inhibitor | Target(s) | Parameter | Value | Reference |
| This compound | RSK2 | % Inhibition | 13.73% at 10 µM | [7] |
| SL0101 | RSK1 / RSK2 | IC50 | ~0.4 µM (for RSK2) | [11] |
| BI-D1870 | RSK1 / RSK2 / RSK3 / RSK4 | IC50 | 10 µM (used for effect) | [12] |
| Kaempferol | RSK2 | IC50 | ~7 µM | [13] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration, substrate, enzyme lot).
Protocol: In Vitro RSK2 Kinase Activity Assay
This protocol describes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.
Experimental Workflow
The overall workflow involves preparing the reagents, setting up the kinase reaction with the inhibitor, allowing the enzymatic reaction to proceed, and finally detecting the product to quantify kinase activity.
Materials and Reagents
-
Active Recombinant RSK2 Protein (e.g., Sigma-Aldrich Cat# R4280)[14]
-
RSK2 Substrate Peptide (e.g., KRRRLSSLRA)[14]
-
This compound (MedChemExpress)[7]
-
ATP (10 mM stock solution)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]
-
Kinase Detection Kit (e.g., ADP-Glo™ Kinase Assay, Promega)[15]
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure
1. Reagent Preparation: a. Thaw all reagents on ice. b. Prepare Kinase Assay Buffer as per the manufacturer's or literature recommendations.[14] c. Prepare a working solution of RSK2 enzyme by diluting the stock in Kinase Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration curve.[15] d. Prepare a Substrate/ATP mix in Kinase Assay Buffer. The final concentration of substrate and ATP in the reaction should be at or near the Km for each, if known (a common starting concentration is 25 µM ATP).[15] e. Prepare a serial dilution of this compound in Kinase Assay Buffer containing DMSO. Ensure the final DMSO concentration in all wells is constant (e.g., 1%). Prepare a "vehicle control" with only DMSO.
2. Assay Plate Setup: a. Add 1 µL of each this compound dilution (or DMSO vehicle control) to the appropriate wells of a 384-well plate.[15] b. To determine background, include "no enzyme" control wells.
3. Enzyme Addition and Pre-incubation: a. Add 2 µL of the diluted active RSK2 enzyme to all wells except the "no enzyme" controls. b. Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
4. Kinase Reaction Initiation and Incubation: a. Add 2 µL of the Substrate/ATP mix to all wells to initiate the kinase reaction (final volume = 5 µL). b. Mix the plate and incubate at room temperature for 60 minutes.[15] The optimal time may vary and should be determined to ensure the reaction is within the linear range.
5. Signal Detection: a. Following the 60-minute incubation, add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature.[15] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal.[15] e. Read the luminescence on a plate reader.
Data Analysis
-
Subtract the "no enzyme" background signal from all other measurements.
-
The signal from the DMSO vehicle control wells represents 100% kinase activity (uninhibited).
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signalinhibitor / SignalDMSO))
-
Plot the % Inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Troubleshooting
-
High background signal: May be due to ATP contamination in the enzyme or substrate preparations. Ensure high-purity reagents are used.
-
Low signal-to-background ratio: The enzyme concentration may be too low, or the reaction time too short. Optimize by performing an enzyme titration and a time-course experiment.[15]
-
Inconsistent results: Ensure thorough mixing at each step and precise pipetting, especially with small volumes. Check for consistent DMSO concentration across all wells.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for Cell Viability Assay with RSK2-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MEK-ERK signaling pathway, is a serine/threonine kinase that plays a pivotal role in cell proliferation, survival, and motility.[1][2][3] Dysregulation of the RSK2 signaling cascade has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[4] RSK2-IN-4 is an inhibitor of RSK2 that functions by binding to the ATP-binding site of the N-terminal kinase domain (NTKD). At a concentration of 10 µM, this compound has been shown to inhibit RSK2 activity by 13.73%.[5] This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability.
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes. Upon activation by extracellular signals such as growth factors, ERK phosphorylates and activates RSK2. Activated RSK2, in turn, phosphorylates a multitude of downstream substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and promoting cell proliferation and survival.[4]
Data Presentation
While specific quantitative data for this compound's effect on cell viability is not extensively available in the public domain, the following table presents representative data for a similar RSK inhibitor, BI-D1870, which also targets the RSK kinase domain. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of the RSK Inhibitor BI-D1870 on the Viability of Osteosarcoma Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Cell Viability (Normalized to DMSO control) |
| U2OS | BI-D1870 | 10 | 24 | ~75%[1] |
| SaOS-2 | BI-D1870 | 10 | 24 | ~60%[1] |
| FosTg Cells | BI-D1870 | 0.01 | 48 | ~90%[1] |
| FosTg Cells | BI-D1870 | 0.1 | 48 | ~80%[1] |
| FosTg Cells | BI-D1870 | 1 | 48 | ~65%[1] |
| FosTg Cells | BI-D1870 | 10 | 48 | ~50%[1] |
Data is adapted from a study on the effects of the RSK inhibitor BI-D1870 on osteosarcoma cell lines.[1] The values are approximate and intended for illustrative purposes.
Experimental Protocols
A standard method for determining cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow
Detailed Protocol for MTT Assay
Materials:
-
Target cancer cell line (e.g., U2OS, SaOS-2, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The provided protocols and application notes offer a comprehensive guide for investigating the effects of the RSK2 inhibitor, this compound, on cancer cell viability. While specific data for this compound is limited, the information on related compounds suggests that inhibition of RSK2 is a promising strategy for reducing cancer cell proliferation. The detailed MTT assay protocol provides a robust method for quantifying these effects and can be adapted for various cell lines and experimental conditions. Further investigation into the dose-response and time-course effects of this compound in a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]
- 3. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of RSK2-IN-4 in Apoptosis Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a key downstream effector of the Ras/ERK signaling pathway.[1] This pathway is crucial in regulating cell proliferation, survival, and differentiation.[2] RSK2 has been identified as a significant contributor to oncogenesis, playing a pivotal role in preventing apoptosis (programmed cell death) in cancer cells. It exerts its anti-apoptotic effects through the phosphorylation and inactivation of pro-apoptotic proteins such as BAD, and by activating transcription factors like CREB, which upregulate anti-apoptotic genes.[1] Given its role in promoting cancer cell survival, RSK2 has emerged as a promising target for anti-cancer drug development.
RSK2-IN-4 is a small molecule inhibitor that targets the N-terminal kinase domain (NTKD) of RSK2, binding to its ATP-binding site. Although specific data on its efficacy in inducing apoptosis is limited, its mechanism of action suggests it can be a valuable tool for studying the role of RSK2 in apoptosis and for screening potential anti-cancer therapeutics. Inhibition of RSK2 by compounds like this compound is expected to sensitize cancer cells to apoptosis.
These application notes provide detailed protocols for utilizing this compound in common apoptosis assays, namely Annexin V/PI staining and Caspase-3/7 activity assays, to quantify its pro-apoptotic effects.
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on apoptosis and representative data for a well-characterized RSK2 inhibitor, BI-D1870.
Table 1: Effect of this compound on Apoptosis in Human Osteosarcoma (U2OS) Cells (Hypothetical Data)
| Concentration of this compound (µM) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 5.2% | 1.0 |
| 1 | 8.5% | 1.5 |
| 5 | 15.8% | 2.8 |
| 10 | 25.3% | 4.5 |
| 25 | 42.1% | 7.2 |
Note: The data presented for this compound is hypothetical and for illustrative purposes, as specific experimental data for this compound in apoptosis assays is not widely available.
Table 2: Representative Data for the Effect of RSK2 Inhibitor BI-D1870 on Apoptosis in Murine Osteosarcoma Cells
| Concentration of BI-D1870 (µM) | Percentage of Apoptotic Cells (Caspase-3/7 Activation) |
| 0 (DMSO Control) | ~5% |
| 10 | ~20% |
This data is representative of findings reported in studies on BI-D1870 in osteosarcoma cell lines.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes: Immunofluorescence Staining for RSK2 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the immunofluorescent detection and analysis of key downstream targets of Ribosomal S6 Kinase 2 (RSK2). RSK2 is a critical serine/threonine kinase that acts as a downstream effector of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, motility, and differentiation.[1][2] Monitoring the phosphorylation status of its substrates is essential for understanding its function in normal physiology and in diseases such as cancer.
Introduction to RSK2 and its Downstream Targets
RSK2 is activated by extracellular signal-regulated kinases (ERK1/2) in response to various stimuli, including growth factors and hormones.[1] Once activated, RSK2 phosphorylates a wide array of cytoplasmic and nuclear proteins, thereby regulating their activity. This document focuses on the immunofluorescence analysis of four well-characterized RSK2 downstream targets:
-
CREB (cAMP response element-binding protein) at Serine 133: Phosphorylation of CREB by RSK2 is a key event in the regulation of gene transcription, including the immediate-early gene c-Fos.[3][4]
-
Histone H3 at Serine 10: RSK2-mediated phosphorylation of Histone H3 is implicated in chromatin remodeling and transcriptional activation.[5]
-
BAD (Bcl-2-associated death promoter) at Serine 112: Phosphorylation of BAD by RSK2 promotes cell survival by inhibiting its pro-apoptotic function.[6][7]
-
c-Fos: RSK2 can directly phosphorylate c-Fos, increasing its stability and transcriptional activity, which is crucial for cell cycle progression.[8][9]
Data Presentation: Quantitative Analysis of Immunofluorescence
Immunofluorescence data can be quantified to provide robust, comparative analysis of protein phosphorylation. The following tables present sample data obtained from quantitative analysis of immunofluorescence intensity in cells treated with a generic RSK2 activator or inhibitor. The mean fluorescence intensity (MFI) from the region of interest (e.g., nucleus or cytoplasm) is measured.
Table 1: Quantification of Nuclear Phospho-CREB (Ser133) and Phospho-Histone H3 (Ser10) Immunofluorescence
| Treatment Group | Mean Fluorescence Intensity (MFI) - p-CREB (Ser133) (Arbitrary Units) | Fold Change vs. Control - p-CREB (Ser133) | Mean Fluorescence Intensity (MFI) - p-Histone H3 (Ser10) (Arbitrary Units) | Fold Change vs. Control - p-Histone H3 (Ser10) |
| Untreated Control | 150 ± 15 | 1.0 | 200 ± 25 | 1.0 |
| RSK2 Activator (1 µM) | 450 ± 30 | 3.0 | 550 ± 40 | 2.75 |
| RSK2 Inhibitor (10 µM) | 160 ± 20 | 1.07 | 210 ± 30 | 1.05 |
| Activator + Inhibitor | 175 ± 25 | 1.17 | 230 ± 35 | 1.15 |
Table 2: Quantification of Cytoplasmic Phospho-BAD (Ser112) and Nuclear c-Fos Immunofluorescence
| Treatment Group | Mean Fluorescence Intensity (MFI) - p-BAD (Ser112) (Arbitrary Units) | Fold Change vs. Control - p-BAD (Ser112) | Mean Fluorescence Intensity (MFI) - c-Fos (Arbitrary Units) | Fold Change vs. Control - c-Fos |
| Untreated Control | 100 ± 12 | 1.0 | 300 ± 35 | 1.0 |
| RSK2 Activator (1 µM) | 350 ± 28 | 3.5 | 750 ± 50 | 2.5 |
| RSK2 Inhibitor (10 µM) | 110 ± 15 | 1.1 | 320 ± 40 | 1.07 |
| Activator + Inhibitor | 125 ± 20 | 1.25 | 350 ± 45 | 1.17 |
Signaling Pathways and Experimental Workflow
Caption: RSK2 signaling pathway leading to phosphorylation of key downstream targets.
Caption: General experimental workflow for immunofluorescence staining.
Experimental Protocols
The following are generalized protocols for the immunofluorescent staining of RSK2 downstream targets. Note: Optimal conditions, including antibody concentrations and incubation times, should be determined empirically for each specific cell line and experimental setup.
Protocol 1: Staining for Nuclear Targets (p-CREB Ser133, p-Histone H3 Ser10, c-Fos)
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (see Table 3 for recommendations)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594, or 647)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 60-70% confluency. Treat with appropriate compounds (e.g., growth factors, RSK2 inhibitors) for the desired time.
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations or empirical optimization (see Table 3). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:2000). Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Final Wash and Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging: Image using a fluorescence or confocal microscope with appropriate filter sets.
Protocol 2: Staining for Cytoplasmic Targets (p-BAD Ser112)
Follow the same procedure as Protocol 1. The primary antibody will be specific for phospho-BAD (Ser112). During image analysis, the quantification of fluorescence intensity should be focused on the cytoplasmic region.
Table 3: Recommended Primary Antibodies and Dilutions
| Target | Recommended Dilution Range | Expected Localization |
| Phospho-CREB (Ser133) | 1:200 - 1:800 | Nuclear |
| Phospho-Histone H3 (Ser10) | 1:500 - 1:1500 | Nuclear (condensed chromosomes in mitotic cells) |
| Phospho-BAD (Ser112) | 1:100 - 1:400 | Cytoplasmic |
| c-Fos | 1:200 - 1:1000 | Nuclear |
Note: The provided dilution ranges are suggestions. Optimal dilutions must be determined by the end-user.
Troubleshooting Common Immunofluorescence Issues
High Background:
-
Cause: Insufficient blocking, excessive primary or secondary antibody concentration, or inadequate washing.
-
Solution: Increase blocking time, titrate antibody concentrations, and increase the number and duration of wash steps.
Weak or No Signal:
-
Cause: Low antigen expression, inactive primary antibody, incorrect secondary antibody, or photobleaching.
-
Solution: Use a positive control cell line, check antibody datasheets for validated applications, ensure the secondary antibody is appropriate for the primary, and minimize light exposure.
Non-specific Staining:
-
Cause: Cross-reactivity of antibodies, presence of endogenous fluorophores.
-
Solution: Run a secondary antibody-only control, use highly cross-adsorbed secondary antibodies, and consider using spectral imaging to unmix signals.
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize immunofluorescence to investigate the intricate roles of RSK2 and its downstream targets in various cellular processes.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rsk-2 activity is necessary for epidermal growth factor-induced phosphorylation of CREB protein and transcription of c-fos gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Bad (Ser112) (40A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Essential role of RSK2 in c-Fos–dependent osteosarcoma development [jci.org]
Application Notes and Protocols for RSK2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of RSK2-IN-4, a potent inhibitor of p90 ribosomal S6 kinase 2 (RSK2). These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
p90 ribosomal S6 kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the MAPK/ERK signaling pathway.[1][2] RSK2 is activated by extracellular signal-regulated kinase (ERK) in response to various stimuli, including growth factors and hormones.[1][3] Once activated, RSK2 phosphorylates a diverse range of substrates in both the cytoplasm and the nucleus, playing a crucial role in regulating cell proliferation, survival, and motility.[4][5] Dysregulation of RSK2 activity has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[1] this compound is a small molecule inhibitor that targets the N-terminal kinase domain (NTKD) of RSK2.[6]
RSK2 Signaling Pathway
The diagram below illustrates the central role of RSK2 in the MAPK/ERK signaling cascade and its downstream effects.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | Refer to Certificate of Analysis | N/A |
| Purity | Refer to Certificate of Analysis | N/A |
| Inhibitory Activity | 13.73% inhibition of RSK2 at 10 µM | [6] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | Inferred from similar compounds[7][8] |
| Recommended Stock Concentration | 10 mM | General laboratory practice |
| Storage of Powder | 4°C (short-term), -20°C (long-term) | General laboratory practice |
| Storage of Stock Solution | -20°C (up to 1 month), -80°C (up to 6 months) | Inferred from similar compounds[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight (MW) is provided on the Certificate of Analysis.
-
Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7][8]
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the workflow for preparing the this compound stock solution.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of RSK2 Inhibitors
These application notes provide a comprehensive overview of the Ribosomal S6 Kinase 2 (RSK2) signaling pathway and a generalized protocol for the in vivo administration and dosing of RSK2 inhibitors, with a focus on the conceptual framework applicable to novel inhibitors like RSK2-IN-4. Due to the limited publicly available in vivo data for this compound, this document outlines a general methodology based on studies with other RSK2 inhibitors, such as SL0101 and BI-D1870.
Introduction to RSK2 and Its Signaling Pathway
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is crucial for regulating a variety of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][4] Dysregulation of the RSK2 signaling pathway has been implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention.[4][5][6][7]
Extracellular signals, such as growth factors and cytokines, activate receptor tyrosine kinases (RTKs), which in turn activate the Ras-Raf-MEK-ERK cascade.[8] Activated ERK1/2 then phosphorylates and activates RSK2.[2][4][8] Once activated, RSK2 can phosphorylate a wide array of cytoplasmic and nuclear substrates, thereby modulating their activity and influencing cellular outcomes.[5][9] For instance, RSK2 can promote cell migration and invasion by activating Rho GTPases through the phosphorylation of LARG (ARHGEF12).[10]
RSK2 Signaling Pathway Diagram
The following diagram illustrates the canonical RSK2 signaling pathway, highlighting its activation by upstream kinases and its downstream effects on cellular processes.
General Protocol for In Vivo Evaluation of an RSK2 Inhibitor
The following protocol provides a general framework for assessing the in vivo efficacy of a novel RSK2 inhibitor, such as this compound, in a preclinical cancer model. This protocol is based on methodologies reported for other RSK inhibitors and should be optimized for the specific compound and animal model.
To evaluate the anti-tumor efficacy of an RSK2 inhibitor in a xenograft mouse model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.
-
Cancer Cell Line: A cancer cell line with a known dependency on the MAPK/RSK2 pathway (e.g., certain triple-negative breast cancer or osteosarcoma cell lines).[5][11]
-
RSK2 Inhibitor: this compound or other test compound.
-
Vehicle Control: A suitable vehicle for dissolving the inhibitor (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). The exact composition should be determined based on the solubility and stability of the inhibitor.
-
Positive Control (Optional): A known chemotherapeutic agent used for the specific cancer type.
-
Materials for Cell Culture: Standard cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Materials for Dosing: Syringes, gavage needles (for oral administration) or appropriate needles for intraperitoneal or intravenous injection.
-
Materials for Tumor Measurement: Calipers.
-
Materials for Tissue Collection and Analysis: Anesthetic, surgical tools, formalin, liquid nitrogen, reagents for Western blotting and immunohistochemistry.
The diagram below outlines the major steps in a typical in vivo efficacy study.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width2) / 2.
-
Randomly assign mice into treatment and control groups (n=8-10 mice per group) with comparable average tumor volumes.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution of the RSK2 inhibitor in the chosen vehicle. The concentration should be calculated based on the desired dose and the average body weight of the mice.
-
Prepare the vehicle control solution in the same manner, without the inhibitor.
-
-
Administration of the Inhibitor:
-
Administer the RSK2 inhibitor and vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) should be determined from pharmacokinetic and tolerability studies.
-
A hypothetical dosing regimen could be 25-50 mg/kg, administered daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or when signs of toxicity are observed.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize the mice.
-
Excise the tumors and weigh them.
-
Divide the tumor tissue for different analyses:
-
Flash-freeze a portion in liquid nitrogen for Western blot analysis of RSK2 pathway biomarkers (e.g., phospho-RSK2, phospho-YB-1).[5]
-
Fix a portion in 10% neutral buffered formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
-
While specific in vivo data for this compound is not available, the following table provides a template for how such data could be presented.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Endpoint ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., q.d. | Data Not Available | Data Not Available |
| This compound | 25 mg/kg, p.o., q.d. | Data Not Available | Data Not Available |
| This compound | 50 mg/kg, p.o., q.d. | Data Not Available | Data Not Available |
p.o.: per os (by mouth); q.d.: quaque die (once a day); SEM: Standard Error of the Mean.
Conclusion
RSK2 is a critical node in signaling pathways that drive cancer cell proliferation and survival. While the in vivo efficacy of this compound has yet to be reported, the provided general protocol offers a robust framework for its evaluation in preclinical models. Successful demonstration of anti-tumor activity in such models would be a crucial step in the development of this compound as a potential cancer therapeutic. Further studies would be required to determine its pharmacokinetic properties, optimal dosing schedule, and long-term safety profile.
References
- 1. scbt.com [scbt.com]
- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSK inhibitors as potential anticancer agents: Discovery, optimization, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. pnas.org [pnas.org]
- 11. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RSK2-IN-4 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RSK2-IN-4 in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of Ribosomal S6 Kinase 2 (RSK2). It functions by binding to the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2, thereby preventing the transfer of phosphate from ATP to its substrates.[1] This inhibition blocks the downstream signaling cascade mediated by RSK2.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A reported starting point for in vitro assays is a concentration of 10 µM, which has been shown to inhibit RSK2 activity by 13.73%.[1] However, the optimal concentration will vary depending on the cell type, cell density, incubation time, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.[2][3][4] Stock solutions in DMSO can generally be stored at -20°C for several months.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: How can I confirm that this compound is inhibiting RSK2 in my cells?
The most direct way to confirm the inhibitory activity of this compound is to perform a Western blot analysis on a known downstream target of RSK2. A common substrate is the cAMP response element-binding protein (CREB), which is phosphorylated by RSK2 at Serine 133.[6][7][8][9] A decrease in the level of phosphorylated CREB (p-CREB) upon treatment with this compound would indicate target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on the desired cellular phenotype. | Concentration too low: The concentration of this compound may be insufficient to inhibit RSK2 activity effectively in your specific cell line. Short incubation time: The duration of treatment may not be long enough to produce a measurable effect. Compound instability: this compound may be unstable in the cell culture medium over the course of the experiment. Low RSK2 expression/activity: The chosen cell line may have low endogenous levels or activity of RSK2. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). Increase the incubation time and perform a time-course experiment. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Confirm RSK2 expression and baseline activity in your cell line via Western blot or a kinase assay. |
| High levels of cell death or cytotoxicity observed. | Concentration too high: The concentration of this compound may be toxic to the cells. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity using an assay like MTT or MTS.[10][11] Ensure the final DMSO concentration is below 0.5%.[2][3][4] Include a vehicle control (medium with the same concentration of DMSO) in your experiments. If possible, perform a kinase panel screening to assess the selectivity of this compound at the concentrations being used. |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. Inconsistent compound preparation: Errors in dilution or storage of this compound can lead to variability. | Use cells within a consistent passage number range and seed them at a uniform density. Prepare fresh dilutions of this compound for each experiment and ensure proper mixing. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that publicly available data is limited, and these values should be used as a starting point for optimization in your specific experimental system.
| Compound | Target | Assay Type | Concentration | % Inhibition | Reference |
| This compound | RSK2 | Enzymatic Assay | 10 µM | 13.73% | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine this compound Activity
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice:
-
Recombinant active RSK2 enzyme
-
Kinase reaction buffer (typically contains ATP and MgCl2)
-
A specific RSK2 substrate (e.g., a peptide containing the RSK2 phosphorylation motif)
-
-
Add this compound: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Detect phosphorylation: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent assay: Using a commercial kit that measures the amount of ADP produced (e.g., ADP-Glo™).
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan Crystals: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control and determine the IC50 value for cytotoxicity.[10][11]
Visualizations
Caption: Simplified RSK2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for determining the dose-response of this compound.
Caption: A logical troubleshooting workflow for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. sid.ir [sid.ir]
- 5. selleckchem.com [selleckchem.com]
- 6. Rsk-2 activity is necessary for epidermal growth factor-induced phosphorylation of CREB protein and transcription of c-fos gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Coupling of the RAS-MAPK pathway to gene activation by RSK2, a growth factor-regulated CREB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting RSK2-IN-4 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the RSK2 inhibitor, RSK2-IN-4.
Troubleshooting Guide & FAQs
This section addresses common issues related to the solubility and handling of this compound.
FAQs
-
Q1: What is the recommended solvent for dissolving this compound? A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Many kinase inhibitors exhibit good solubility in DMSO.[1][2][3] For aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO and then dilute it into the aqueous medium.
-
Q2: I am observing precipitation of this compound when diluting my DMSO stock into an aqueous buffer. What can I do? A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is lower. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration in your aqueous buffer may be above the solubility limit of this compound. Try lowering the final concentration.
-
Increase the percentage of DMSO in the final solution: While it's important to keep the DMSO concentration low to avoid affecting your experiment, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to increase the solubility of hydrophobic compounds.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds and avoid prolonged heating.
-
-
Q3: My powdered this compound appears clumpy. Is it still usable? A3: Clumpiness in a powdered compound can be due to static electricity or moisture absorption. If the product has been stored correctly in a tightly sealed container with desiccant, it is likely still usable. To ensure homogeneity, you can gently tap the vial on a hard surface before weighing. If you suspect moisture absorption, it is best to contact the supplier for guidance.
-
Q4: How should I store my this compound stock solution? A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[4][5] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Q5: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS? A5: It is generally not recommended to prepare the primary stock solution of hydrophobic small molecules like this compound directly in aqueous buffers, as their solubility is often very low. The recommended method is to first create a high-concentration stock in an organic solvent like DMSO and then dilute this into your desired aqueous buffer.
Quantitative Solubility Data
While specific experimental data for this compound is not publicly available, the following table provides an estimated solubility based on typical properties of similar kinase inhibitors.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Based on the high solubility of other kinase inhibitors in DMSO.[4][5] |
| Ethanol | Sparingly soluble | May require warming or sonication to dissolve. |
| Water | Insoluble | Direct dissolution in water is not recommended. |
| PBS (pH 7.4) | Very low | Dilution from a DMSO stock is necessary. Precipitation may occur at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 258.71 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.587 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 2.587 mg of the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the calculated volume of the DMSO stock solution to your aqueous buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the small volume of DMSO stock.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Prepare a vehicle control containing the same final concentration of DMSO as your working solution.
-
Visualizations
Caption: RSK2 Signaling Pathway Activation and Downstream Effects.
Caption: Workflow for Troubleshooting this compound Solubility Issues.
References
- 1. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
How to determine the IC50 of RSK2-IN-4 in different cell lines
Welcome to the technical support center for RSK2-IN-4, a potent inhibitor of Ribosomal S6 Kinase 2 (RSK2). This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the IC50 of this compound in various cell lines. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of RSK2, a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway.[1][2] RSK2 plays a crucial role in regulating cell proliferation, survival, and motility.[1][2][3] this compound exerts its inhibitory effect by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[4]
Q2: In which cancer types is RSK2 signaling relevant?
A2: RSK2 is implicated in the development and progression of various cancers, including breast cancer, lung cancer, melanoma, and osteosarcoma.[1][2][3][5] It is often overexpressed and activated in malignant cells, making it an attractive therapeutic target.[6]
Q3: What is the IC50 value and why is it important?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7][8] It represents the concentration of a drug that is required for 50% inhibition in vitro.[7] Determining the IC50 is a critical step in drug discovery to assess the effectiveness of a compound.[8]
Q4: Which cell lines are suitable for testing this compound?
A4: The choice of cell line will depend on your research focus. It is recommended to use cell lines where the RSK2 signaling pathway is known to be active or dysregulated. Examples of cancer cell lines with notable RSK2 expression include H460, MCF-7, HCT-116, A431, and SK-MEL-28.[6]
Q5: How should I prepare this compound for my experiments?
A5: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[9] It is crucial to note the final concentration of the solvent in your cell culture media, as high concentrations of DMSO can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.
Experimental Protocol: Determining the IC50 of this compound
This protocol outlines a standard method for determining the IC50 of this compound in adherent cell lines using a cell viability assay, such as the MTT assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to logarithmic phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.[7]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells will convert the yellow MTT into purple formazan crystals.[9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[10][11]
-
IC50 Data for RSK2 Inhibitors (Illustrative)
| Cell Line | Cancer Type | IC50 of RSK2 Inhibitor (µM) |
| MCF-7 | Breast Cancer | Data to be determined by user |
| A549 | Lung Cancer | Data to be determined by user |
| U87 MG | Glioblastoma | Data to be determined by user |
| SK-MEL-28 | Melanoma | Data to be determined by user |
| HCT-116 | Colon Cancer | Data to be determined by user |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[9] |
| No dose-dependent inhibition observed | - Incorrect concentration range of this compound- Compound inactivity or degradation- Cell line is resistant to RSK2 inhibition | - Perform a wider range of serial dilutions.- Verify the integrity and proper storage of the this compound stock solution.- Confirm RSK2 expression and pathway activity in the chosen cell line.- Consider using a different cell line. |
| IC50 value is significantly different from expected | - Differences in experimental conditions (e.g., cell density, incubation time)- Variation in reagent quality | - Standardize all experimental parameters.- Ensure all reagents are within their expiration dates and stored correctly. |
| Low signal or absorbance readings | - Low cell number- Insufficient incubation time with MTT | - Optimize the initial cell seeding density.- Ensure the full incubation period for the MTT assay is completed. |
| Incomplete dissolution of formazan crystals | - Insufficient volume of solubilization solution- Inadequate mixing | - Ensure the entire volume of medium is removed before adding the solubilizer.- Increase the shaking time or intensity. |
Visualizing the Experimental Workflow and Signaling Pathway
To aid in understanding the experimental process and the underlying biological context, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified diagram of the RSK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transcription-dependent and -independent signaling of RSK2 in cancer metastasis - Sumin Kang [grantome.com]
- 6. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
RSK2-IN-4 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of RSK2-IN-4 in cell culture experiments. The following information includes frequently asked questions, troubleshooting advice, and recommended experimental protocols to ensure the effective application of this inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not showing the expected phenotypic changes after treatment with this compound. What could be the issue?
A1: Several factors could contribute to a lack of expected cellular response. Consider the following:
-
Inhibitor Stability: this compound, like many small molecules, may have limited stability in aqueous cell culture media at 37°C. Degradation over time can lead to a decrease in the effective concentration. It is recommended to determine the half-life of this compound in your specific media and experimental conditions. Consider replacing the media with freshly prepared inhibitor at regular intervals for long-term experiments.
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Solubility: Poor solubility of this compound in your cell culture medium can lead to precipitation and a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and that the inhibitor is fully dissolved before adding it to the medium.
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Cellular Uptake: The compound may not be efficiently entering the cells. Permeability issues can sometimes be addressed by using a different formulation or delivery agent, though this requires careful validation.
-
RSK2 Isoform Specificity: Cells may express other RSK isoforms (RSK1, RSK3, RSK4) that could compensate for the inhibition of RSK2, depending on the specific cellular pathway being investigated.[1] Verify the expression levels of different RSK isoforms in your cell model.
-
Off-Target Effects: While this compound is designed to be an RSK2 inhibitor, off-target effects can sometimes lead to unexpected cellular responses that may mask the intended effect.
Q2: I am observing precipitation in my cell culture medium after adding this compound. How can I resolve this?
A2: Precipitation is a common issue related to the solubility of small molecules. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: Prepare a higher concentration stock solution of this compound in a suitable solvent like DMSO. When diluting into the aqueous cell culture medium, ensure the final solvent concentration is low (typically ≤ 0.1%) to minimize toxicity and prevent precipitation.
-
Pre-warm Media: Gently pre-warm the cell culture medium to 37°C before adding the inhibitor stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Test Solubility Limits: Determine the maximum soluble concentration of this compound in your specific cell culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitation or by using more quantitative methods like nephelometry.
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: A straightforward method to assess stability is to incubate this compound in your cell culture medium at 37°C and measure its concentration at different time points using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Hypothetical Stability Data of this compound
The following table represents a hypothetical stability profile of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Note: This data is for illustrative purposes only and should be experimentally determined for your specific conditions.
| Time (hours) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.1 | 91% |
| 4 | 8.2 | 82% |
| 8 | 6.7 | 67% |
| 12 | 5.5 | 55% |
| 24 | 3.0 | 30% |
| 48 | 0.9 | 9% |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the chemical stability of this compound in a chosen cell culture medium over time.
Materials:
-
This compound
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Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
-
Sterile microcentrifuge tubes or a 96-well plate.
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Incubator set to 37°C and 5% CO₂.
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HPLC or LC-MS system for analysis.
-
Acetonitrile or other suitable organic solvent for sample extraction.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Incubate at 37°C in a cell culture incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the medium.
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Sample Preparation: For each time point, precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). Centrifuge to pellet the precipitate.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and half-life in the cell culture medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified MAPK/ERK/RSK2 signaling cascade and the point of inhibition by this compound.
References
Preventing degradation of RSK2-IN-4 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of RSK2-IN-4 to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, solid this compound should be stored at room temperature.[1] For long-term storage, it is recommended to store the solid compound at -20°C.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a stock solution in high-quality, anhydrous DMSO.
Q3: How should I store stock solutions of this compound?
A3: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Based on stability data for similar kinase inhibitors, the following storage conditions are recommended.[2][3]
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | ≤ 6 months | Recommended for long-term storage. |
| -20°C | ≤ 1 month | Suitable for short-term storage. |
Q4: Can I store this compound stock solutions at 4°C?
A4: It is not recommended to store stock solutions of this compound at 4°C for extended periods, as this may increase the rate of degradation. For working solutions diluted in aqueous buffers, it is best to prepare them fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
Issue 1: I am observing lower than expected potency or inconsistent results with this compound.
This could be due to the degradation of the compound. Consider the following potential causes and solutions.
Troubleshooting Flowchart for Inconsistent Results
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains a triazole ring, it may be susceptible to the following degradation pathways, particularly in solution:
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Oxidative Degradation: The triazole moiety can be susceptible to oxidation.[4] This can be accelerated by the presence of reactive oxygen species in the experimental medium.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of triazole-containing compounds.[5]
-
Hydrolysis: Extreme pH conditions (highly acidic or basic) can lead to the hydrolysis of the compound.[6]
Issue 2: I see precipitation when I dilute my this compound stock solution into an aqueous buffer.
A2: This is likely due to the poor aqueous solubility of this compound.
Solutions:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try using a lower final concentration.
-
Increase the Percentage of DMSO: A small increase in the final percentage of DMSO in your working solution may help to keep the compound in solution. However, be mindful of the DMSO tolerance of your cell line or assay.
-
Use a Surfactant: For in vivo studies or specific in vitro assays, the use of a non-ionic surfactant like Tween-80 or a solubilizing agent like PEG300 may be necessary.[2]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 258.71 g/mol .
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Add the calculated volume of anhydrous DMSO to the vial of this compound.
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Vortex briefly and/or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Workflow for a Cell-Based Assay Using this compound
Caption: General workflow for a cell-based experiment with this compound.
Signaling Pathway Context
RSK2 (Ribosomal S6 Kinase 2) is a key downstream effector of the MAPK/ERK signaling pathway, which is activated by various extracellular signals and plays a crucial role in cell proliferation, survival, and differentiation.
Simplified MAPK/ERK/RSK2 Signaling Pathway
Caption: this compound inhibits the MAPK/ERK pathway by targeting RSK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]
Technical Support Center: Interpreting Unexpected Results with RSK2-IN-4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with RSK2-IN-4. Given the limited specific data available for this compound, this guide draws upon general principles of kinase inhibitor experiments and data from other RSK N-terminal kinase domain (NTKD) inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of my downstream target after treatment with this compound. What could be the reason?
A1: Several factors could contribute to a lack of downstream target inhibition:
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Inhibitor Potency: this compound is reported to be a relatively weak inhibitor, with an inhibition rate of 13.73% on RSK2 activity at a concentration of 10 µM[1][2]. It is possible that higher concentrations are needed to achieve significant inhibition in your experimental system. We recommend performing a dose-response curve to determine the optimal concentration.
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Cellular Permeability: The inhibitor may have poor cell membrane permeability. Consider increasing the incubation time or using a vehicle that enhances cellular uptake.
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Assay Conditions: For in vitro kinase assays, ensure that the ATP concentration is not too high, as this compound is an ATP-competitive inhibitor[1][2]. High ATP levels can outcompete the inhibitor.
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Alternative Signaling Pathways: The downstream target may be regulated by other kinases or signaling pathways that are not inhibited by this compound. It is crucial to have a thorough understanding of the signaling network in your specific cell type or experimental model.
Q2: I am observing cell death or other phenotypic changes that are not consistent with RSK2 inhibition. What could be the cause?
A2: Unexpected phenotypes can arise from off-target effects or other experimental variables:
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Off-Target Kinase Inhibition: Many kinase inhibitors exhibit some degree of promiscuity, binding to kinases other than the intended target. While specific off-target effects for this compound have not been documented, other RSK NTKD inhibitors like SL0101 and BI-D1870 have been shown to have off-target activities, such as inhibition of phosphodiesterases (PDEs) in cardiac myocytes[3]. This can lead to unexpected signaling events.
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Compound Cytotoxicity: The compound itself or the solvent (e.g., DMSO) may be causing cytotoxicity at the concentrations used. Always include a vehicle-only control in your experiments.
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Activation of Compensatory Pathways: Inhibition of RSK2 might lead to the activation of compensatory signaling pathways that produce the unexpected phenotype.
Q3: My Western blot results for downstream targets of RSK2 are inconsistent. How can I troubleshoot this?
A3: Inconsistent Western blot results are a common issue. Here are some troubleshooting steps:
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Antibody Specificity: Ensure that the primary antibody is specific for the phosphorylated form of the downstream target. Validate the antibody using positive and negative controls.
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Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
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Sample Preparation: Prepare fresh lysates and add protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
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Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful.
Troubleshooting Guides
Guide 1: Suboptimal Inhibition of RSK2 Activity
This guide provides a logical workflow for troubleshooting experiments where this compound does not produce the expected level of inhibition.
Caption: Troubleshooting workflow for suboptimal RSK2 inhibition.
Guide 2: Investigating Unexpected Phenotypes
This guide outlines steps to take when observing cellular effects that are not readily explained by RSK2 inhibition.
Caption: Workflow for investigating unexpected phenotypes.
Data Presentation
Table 1: Properties of this compound and Other Common RSK Inhibitors
| Inhibitor | Target Domain | Reported IC50/Inhibition | Known Off-Targets | Reference(s) |
| This compound | NTKD | 13.73% inhibition at 10 µM | Not reported | [1][2] |
| SL0101 | NTKD | RSK1/2 specific | Phosphodiesterases (PDEs) | [3] |
| BI-D1870 | NTKD | Pan-RSK inhibitor | Phosphodiesterases (PDEs) | [3] |
Experimental Protocols
Western Blotting for Phosphorylated Downstream Targets
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Cell Lysis:
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Treat cells with this compound or vehicle control for the desired time.
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
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Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total protein and a loading control.
-
In Vitro Kinase Assay
-
Reaction Setup:
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Prepare a reaction buffer containing ATP, a substrate peptide (e.g., a CREB-derived peptide), and purified active RSK2 enzyme.
-
Add this compound at various concentrations or a vehicle control.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding the enzyme to the reaction mixture.
-
Incubate at 30°C for a predetermined time within the linear range of the assay.
-
-
Stop Reaction:
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay or by spotting the reaction mixture onto a phosphocellulose membrane and measuring incorporated radioactivity if using [γ-³²P]ATP.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical RSK2 signaling pathway, which can be helpful in identifying potential upstream activators and downstream effectors that may be affected in your experiments.
Caption: Simplified RSK2 signaling pathway.
References
Technical Support Center: RSK2-IN-4 & DMSO Solvent Effects
Welcome to the technical support center for RSK2-IN-4. This resource provides researchers, scientists, and drug development professionals with detailed guidance on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an inhibitor of Ribosomal S6 Kinase 2 (RSK2).[1] RSK2 is a serine/threonine kinase that functions downstream of the MAPK/ERK signaling pathway.[2][3][4] This pathway is crucial for regulating cell proliferation, survival, and motility.[2][3][5] this compound exerts its inhibitory effect by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1]
Q2: Why is DMSO used as a solvent for this compound?
A2: Like many small molecule kinase inhibitors, this compound has low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for preparing high-concentration stock solutions for use in biological assays.[6][7]
Q3: What are the potential off-target effects of DMSO in my experiments?
A3: While widely used, DMSO is not inert and can have biological effects. Even at low concentrations, DMSO can heterogeneously affect cell signaling pathways, protein expression, and cell growth.[8][9][10][11][12] Effects can be cell-line specific and concentration-dependent.[8][13] For example, some studies have shown that DMSO can alter the phosphorylation of ERK1/2, a key upstream activator of RSK2.[8][12] At concentrations above 1%, DMSO can cause significant cytotoxicity, damage cell membranes, or induce oxidative stress.[13][14]
Experimental Design & Protocols
Proper experimental design is critical to distinguish the biological effects of this compound from the effects of its solvent, DMSO. The cornerstone of this is the consistent and correct use of a vehicle control .
Key Experimental Controls
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Untreated Control: Cells cultured in media alone. This provides a baseline for cell health and the target pathway's basal activity.
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Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration used for the experimental (this compound treated) group. This is the most critical control for interpreting inhibitor-specific effects.
-
Positive Control (Optional but Recommended): A known activator of the RSK2 pathway (e.g., EGF) or another well-characterized RSK2 inhibitor can help validate the assay's responsiveness.
Data Presentation: Recommended DMSO Concentrations
To minimize solvent artifacts, it is crucial to keep the final concentration of DMSO in cell culture media as low as possible.
| Concentration Type | Recommended DMSO % (v/v) | Notes |
| Stock Solution | 100% DMSO | Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume added to media. Store at -20°C or -80°C. |
| Intermediate Dilution | 100% DMSO or Culture Media | For creating a dilution series, it is best to dilute the stock in 100% DMSO first.[15] This prevents compound precipitation. |
| Final Assay Concentration | ≤ 0.1% | This level is considered safe for most cell lines with minimal off-target effects.[14][16][17][18] |
| Acceptable Upper Limit | ≤ 0.5% | Many cell lines can tolerate up to 0.5% DMSO, but this should be validated for your specific cells.[17][19] |
| Concentrations to Avoid | ≥ 1.0% | Concentrations at or above 1% can induce significant cellular stress, cytotoxicity, and off-target signaling.[13][14][17] |
Protocol 1: Preparation of this compound Stock Solution
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolve: Vortex gently and/or sonicate briefly until the compound is fully dissolved.[17]
-
Aliquot & Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Cell Treatment for a Dose-Response Experiment
This protocol ensures that every condition, including the vehicle control, receives the same final concentration of DMSO.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Prepare Dilution Series:
-
Create a serial dilution of your this compound stock solution in 100% DMSO. For example, if your highest desired final concentration is 10 µM and your stock is 10 mM, you will perform a 1:1000 dilution into the media.
-
This means your final DMSO concentration will be 0.1%.
-
-
Prepare Vehicle Control Media: Prepare a volume of culture media containing 0.1% DMSO. This will serve as your "0 µM" or vehicle control.
-
Prepare Drug Media: Prepare separate volumes of culture media containing the desired final concentrations of this compound. Ensure each has a final DMSO concentration of 0.1%. For example, if you add 1 µL of a 10 mM stock to 1 mL of media for a 10 µM final concentration, add 1 µL of 100% DMSO to 1 mL of media for your vehicle control.
-
Treat Cells:
-
Remove the old media from the cells.
-
Add the prepared media to the appropriate wells: Untreated Control, Vehicle Control (0.1% DMSO), and various concentrations of this compound (also in 0.1% DMSO).
-
-
Incubate: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay: Proceed with your downstream analysis (e.g., Western blot, viability assay, etc.).
Visualizations: Pathways and Workflows
RSK2 Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK pathway leading to the activation of RSK2. RSK2 is directly phosphorylated and activated by ERK1/2 in response to extracellular signals like growth factors.[2][20][21] this compound specifically inhibits RSK2, preventing the phosphorylation of its downstream targets.
Caption: The MAPK/ERK/RSK2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for a Controlled Study
This workflow diagram outlines the critical steps for conducting a cell-based assay with this compound, emphasizing the parallel treatment of the vehicle control.
Caption: A workflow diagram for cell treatment with this compound and a matched DMSO vehicle control.
Troubleshooting Guide
Q4: My "untreated" and "vehicle control" cells look different or show different results. What should I do?
A4: This indicates that the concentration of DMSO used in your vehicle control is having a biological effect.
-
Solution 1: Lower DMSO Concentration. The most effective solution is to lower the final DMSO concentration in your assay to 0.1% or less.[17] This may require making a more concentrated primary stock of this compound.
-
Solution 2: Run a DMSO Dose-Response. To characterize the effect, treat your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%). This will help you identify a maximum non-interfering concentration for your specific cell line and assay.[22]
-
Solution 3: Check Cell Sensitivity. Primary cells and some sensitive cell lines may react to very low DMSO levels.[17] If you observe effects even at ≤0.1% DMSO, you may need to explore alternative, less disruptive solvents, though this is often challenging.
Q5: I don't see any effect from this compound, even at high concentrations. Could DMSO be the problem?
A5: While less common, it's possible that DMSO is interfering with the inhibitor's activity.
-
Problem: Compound Precipitation. When diluting the DMSO stock into aqueous culture media, the inhibitor may precipitate if not mixed properly.
-
Solution: Add the DMSO stock to the media dropwise while gently vortexing or mixing to ensure it stays in solution.[18]
-
-
Problem: DMSO Masking Effects. In some systems, DMSO can influence protein-ligand binding kinetics or act as a promiscuous inhibitor itself, potentially masking the true effect of the compound.[6][23]
-
Solution: Ensure your vehicle control is rigorously matched. If the issue persists, consider a biochemical kinase assay with a lower DMSO tolerance to confirm the inhibitor's activity in vitro before proceeding with cell-based models.[24]
-
Q6: I'm seeing high levels of cell death in all my treated wells, including the vehicle control.
A6: This strongly suggests cytotoxicity from the DMSO.
-
Solution: Your final DMSO concentration is too high. Immediately reduce the concentration to below 0.5%, and ideally to 0.1% or lower.[17][25] Verify the viability of your cells using a standard assay (e.g., Trypan Blue, MTT) across a DMSO dose-response curve to establish a safe working concentration.[19]
Troubleshooting Logic Diagram
Use this diagram to diagnose unexpected experimental outcomes.
Caption: A decision tree for troubleshooting common issues related to DMSO and inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. scbt.com [scbt.com]
- 5. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lifetein.com [lifetein.com]
- 18. lifetein.com [lifetein.com]
- 19. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 20. researchgate.net [researchgate.net]
- 21. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 24. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
Minimizing toxicity of RSK2-IN-4 in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the toxicity of RSK2-IN-4 in long-term experiments. Given that specific long-term toxicity data for this compound is limited, this guide incorporates data from other well-characterized RSK inhibitors to provide a comprehensive set of recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Ribosomal S6 Kinase 2 (RSK2). It functions by binding to the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2, thereby blocking its kinase activity.[1][2] RSK2 is a downstream effector of the MAPK/ERK signaling pathway and plays a crucial role in regulating cell proliferation, survival, and motility.[3][4][5][6]
Q2: What are the potential causes of toxicity with this compound in long-term experiments?
A2: Potential toxicities associated with long-term this compound treatment can stem from:
-
On-target toxicity: Continuous inhibition of RSK2 can disrupt normal cellular processes, as RSK2 is involved in cell growth and survival.[5][7]
-
Off-target toxicity: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins, especially at higher concentrations. For example, the related RSK inhibitor BI-D1870 has been shown to inhibit PLK1 and Aurora B at higher concentrations.[8][9][10]
-
Metabolite toxicity: The breakdown products of this compound over long-term exposure could have toxic effects.
-
Compound accumulation: The compound may accumulate in cells or tissues over time, leading to increased toxicity.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: It is crucial to perform a dose-response study to determine the optimal concentration. This involves treating your cells with a range of this compound concentrations and assessing both the desired inhibitory effect and cell viability over time. A concentration that provides significant RSK2 inhibition with minimal impact on cell viability should be selected for long-term studies.
Q4: Are there any known off-target effects of other RSK inhibitors that I should be aware of?
A4: Yes, other RSK inhibitors have known off-target effects. For instance, BI-D1870 can inhibit other kinases such as PLK1, Aurora B, MELK, PIM3, and MST2 at concentrations higher than those required for RSK inhibition.[8][9] While the specific off-target profile of this compound is not extensively documented, it is prudent to consider the possibility of similar effects and to use the lowest effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed in long-term cultures. | The concentration of this compound is too high, leading to on-target or off-target toxicity. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Consider using intermittent dosing (e.g., treat for a period, then remove the inhibitor) to allow cells to recover. 3. If possible, switch to a more selective RSK2 inhibitor if off-target effects are suspected. |
| Loss of inhibitory effect over time. | 1. Degradation of this compound in the culture medium. 2. Development of cellular resistance mechanisms. | 1. Replenish the culture medium with fresh this compound at regular intervals. The frequency will depend on the stability of the compound in your specific culture conditions. 2. Analyze downstream targets of RSK2 to confirm continued inhibition. 3. Investigate potential resistance pathways that may be activated in your cell model. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent timing of media changes and inhibitor replenishment. 3. Degradation of the this compound stock solution. | 1. Ensure consistent cell seeding density for all experiments. 2. Establish and adhere to a strict protocol for media changes and inhibitor addition. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other common RSK inhibitors. This data can be used for comparison and to guide the selection of appropriate concentrations for your experiments.
| Inhibitor | Target(s) | IC₅₀ Values | Notes |
| This compound | RSK2 | 13.73% inhibition at 10 µM[1][2] | Binds to the N-terminal kinase domain (NTKD) of RSK2.[1][2] |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | RSK1: 10 nM, RSK2: 20 nM (at 100 µM ATP)[10][11] | Potent, ATP-competitive pan-RSK inhibitor.[11] May have off-target effects at higher concentrations.[8][9] |
| LJI308 | RSK1, RSK2, RSK3 | RSK1: 6 nM, RSK2: 4 nM, RSK3: 13 nM[12][13][14] | Potent pan-RSK inhibitor.[13][14] |
| SL0101 | RSK1, RSK2 | - | A natural product that binds to a distinct pocket on the NTKD of RSK1/2.[15][16] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the course of the experiment.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: The following day, remove the existing medium and add 50 µL of fresh medium and 50 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
Viability Assessment: At each time point, assess cell viability using a suitable method, such as an MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration for toxicity). Select a concentration for your long-term experiments that is well below the EC₅₀ and still shows the desired level of RSK2 inhibition.
Protocol 2: Assessing RSK2 Inhibition via Western Blot
-
Cell Treatment: Treat cells with the selected non-toxic concentration of this compound for the desired duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known RSK2 substrate (e.g., phospho-YB-1 (S102)).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an antibody for total YB-1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the extent of inhibition of RSK2 activity.
Visualizations
RSK2 Signaling Pathway
Caption: The MAPK/ERK signaling cascade leading to RSK2 activation and its subsequent effects on cellular processes. This compound inhibits RSK2 activity.
Experimental Workflow for Minimizing Toxicity
Caption: A logical workflow for establishing a long-term experimental protocol with this compound that minimizes toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Ensuring consistent activity of RSK2-IN-4 between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the consistent activity of RSK2-IN-4 between batches and across experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability and activity?
Proper storage and handling are critical for maintaining the integrity of small molecule inhibitors like this compound.[1] Upon receipt, it is essential to adhere to the storage conditions specified on the product's technical data sheet.[2]
Key Recommendations:
-
Long-Term Storage: For powdered compounds, storage at -20°C is generally recommended for stability for up to three years.[2][3]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[2]
-
Handling: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[2] When preparing solutions, ensure the solvent comes into contact with all surfaces of the vial to dissolve any compound that may have coated the sides.[2]
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Powder | -20°C | Up to 3 years |
| Short-term Stock Solution | Aliquoted in DMSO | -20°C | Up to 1 month |
| Long-term Stock Solution | Aliquoted in DMSO | -80°C | Up to 6 months |
Table based on general recommendations for small molecule inhibitors.[2]
Q2: What is the best solvent to use for dissolving this compound?
For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving small molecule inhibitors.[3] It is crucial to use a high-purity, anhydrous grade of DMSO, as moisture can accelerate the degradation of the compound. For cellular assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
Q3: How can I verify the quality and purity of a new batch of this compound?
Verifying the identity and purity of each new batch is a crucial step in ensuring experimental consistency. While vendors typically provide a Certificate of Analysis (CoA), independent verification can be beneficial.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities or degradation products.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.[1]
Q4: What are the primary causes of variability in in vitro kinase assays?
Several factors can contribute to variability in in vitro kinase assays.[6][7] These can be broadly categorized as issues related to the reagents, the assay conditions, or the experimental procedure.
Common Sources of Variability:
-
Enzyme Activity: Batch-to-batch variations in the specific activity of the recombinant RSK2 enzyme.[7]
-
Substrate Quality: Purity and concentration of the substrate.
-
ATP Concentration: Discrepancies in ATP concentration can significantly affect IC50 values, especially for ATP-competitive inhibitors.[4][8]
-
Assay Conditions: Variations in pH, temperature, and incubation times.[9]
-
DMSO Concentration: Inconsistent final DMSO concentrations in the assay wells.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches of this compound
If you observe a significant shift in the IC50 value of this compound between different batches, a systematic approach is needed to identify the source of the variability.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Troubleshooting Steps:
-
Compound Verification:
-
Purity and Identity: If possible, verify the purity and identity of the new batch using HPLC and mass spectrometry.[5]
-
Solubility: Ensure the compound is fully dissolved. If you observe precipitation, try gentle warming or sonication.[3][4]
-
Fresh Stock Solution: Prepare a fresh stock solution from the powder form of the inhibitor. Avoid using old stock solutions that may have degraded.
-
-
Assay Validation:
-
Positive Control: Run a known, stable RSK2 inhibitor as a positive control in your assay. If the control inhibitor also shows a shift in potency, the issue is likely with the assay itself and not the new batch of this compound.[10]
-
Reagent Integrity: Check the activity of your recombinant RSK2 enzyme and the integrity of your substrate and ATP stocks. Enzyme activity can vary between batches.[7]
-
Assay Conditions: Ensure that the assay buffer composition, pH, and final DMSO concentration are consistent across experiments.[9]
-
-
Experimental Protocol:
-
Standard Operating Procedure (SOP): Follow a strict SOP for all kinase assays to minimize procedural variability.
-
Pipetting: Inaccurate pipetting can introduce significant errors. Calibrate your pipettes and use consistent techniques.[4]
-
Issue 2: High Variability in Cellular Assay Results
Discrepancies in cellular assays can arise from a number of factors beyond the inhibitor itself.[4]
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Cell Seeding: Ensure uniform cell seeding across all wells of the plate. Uneven cell distribution is a common source of variability.[4]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Edge Effects: Avoid using the outer wells of microplates, as they are prone to evaporation, which can alter the effective concentration of the inhibitor.[4]
-
-
Compound Behavior in Cells:
-
Cell Permeability: If this compound shows high potency in a biochemical assay but weak activity in a cellular assay, it could be due to poor cell permeability.[11]
-
Compound Stability: The inhibitor may be unstable or metabolized in the cell culture medium. You can assess its stability by incubating it in the medium for the duration of the experiment and then analyzing its concentration by LC-MS.[4]
-
-
Assay Readout:
-
Antibody Validation: If using Western blotting or other antibody-based methods to assess downstream signaling, ensure the antibodies are specific and used at their optimal dilution.[4]
-
Consistent Incubation Times: Adhere to a strict schedule for inhibitor treatment and the addition of assay reagents.[4]
-
Experimental Protocols
Protocol 1: In Vitro RSK2 Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the potency of this compound. Specific concentrations of enzyme and substrate may need to be optimized.
Materials:
-
Active recombinant RSK2 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., a specific peptide substrate for RSK2)
-
ATP solution
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in DMSO. Then, make intermediate dilutions in the Kinase Assay Buffer. The final DMSO concentration in the assay should be consistent and typically ≤1%.
-
Enzyme and Inhibitor Incubation:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 10 µL of diluted RSK2 enzyme to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a solution containing the substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km for RSK2.[8]
-
Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detect Kinase Activity:
-
Stop the reaction and detect the remaining ATP (or ADP produced) using the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the light output via a luciferase reaction.[12]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase assay.
Protocol 2: Assessing this compound Stability in Solution
This protocol can be used to determine the stability of this compound in your experimental solvent or medium over time.
Materials:
-
This compound
-
Solvent (e.g., DMSO) or cell culture medium
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a relevant experimental concentration in your chosen solvent or medium.
-
Incubation: Incubate the solution under your typical experimental conditions (e.g., 37°C, 5% CO2 if in cell culture medium).
-
Time Points: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.
-
Storage: Immediately store the aliquots at -80°C to halt any further degradation until analysis.
-
LC-MS Analysis: Analyze the concentration of the parent this compound compound in each aliquot using a validated LC-MS method.
-
Data Analysis: Plot the concentration of this compound against time to determine its stability profile under your experimental conditions.
RSK2 Signaling Pathway
The p90 ribosomal S6 kinase (RSK) family members are downstream effectors of the Ras/ERK signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quality control of small molecules - Kymos [kymos.com]
- 6. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Confirming the Specificity of RSK2-IN-4: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of Ribosomal S6 Kinase 2 (RSK2), confirming the specificity of chemical probes is paramount. This guide provides a framework for evaluating the selectivity of the RSK2 inhibitor, RSK2-IN-4, and compares its publicly available data with that of other known RSK inhibitors.
Understanding this compound
This compound is described as an inhibitor that binds to the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2.[1] However, publicly available data on its potency and selectivity is limited. One source indicates a modest inhibition rate of 13.73% against RSK2 at a concentration of 10 μM, suggesting it may not be a highly potent agent.[1] A comprehensive analysis of its kinase profile is essential to validate its use as a specific tool for studying RSK2.
The RSK Signaling Pathway
RSK family members are key downstream effectors of the Ras-MAPK signaling cascade.[2][3] Understanding this pathway is crucial for interpreting the effects of any RSK inhibitor.
Experimental Protocols for Confirming Specificity
To rigorously assess the specificity of this compound, a multi-faceted approach employing both in vitro biochemical assays and cell-based methods is recommended.
In Vitro Kinase Profiling
This is the foundational step to determine the selectivity of an inhibitor against a broad panel of kinases.
Experimental Workflow:
Key Methodologies:
-
KINOMEscan®: This is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases (over 480).[4][5] The output is typically a dissociation constant (Kd), which provides a direct measure of binding affinity.
-
ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[6] It can be used to determine the IC50 value of an inhibitor against a panel of kinases.
-
Kinobeads: This chemical proteomics approach involves immobilizing non-selective kinase inhibitors on beads to capture a large portion of the kinome from a cell lysate.[7][8] The test compound is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry.
Cell-Based Target Engagement
Confirming that the inhibitor engages RSK2 within a cellular context is a critical validation step.
Experimental Protocol: Western Blotting for Phospho-Substrates
-
Cell Culture and Treatment: Culture a cell line known to have an active Ras-MAPK pathway. Serum-starve the cells and then stimulate with a growth factor (e.g., EGF or FGF) in the presence of varying concentrations of this compound or a control inhibitor.
-
Lysate Preparation: After treatment, lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated forms of known RSK2 substrates (e.g., phospho-CREB, phospho-YB1). Also, probe for total levels of these substrates and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Analysis: A specific RSK2 inhibitor should lead to a dose-dependent decrease in the phosphorylation of its substrates without affecting their total protein levels.
Comparison with Alternative RSK2 Inhibitors
Several other RSK2 inhibitors have been developed, and their selectivity has been characterized to varying extents. This data provides a benchmark for what to expect from a specific RSK2 inhibitor.
| Inhibitor | Target(s) | IC50 / Kd | Key Off-Targets | Reference(s) |
| This compound | RSK2 (NTKD) | 13.73% inhibition at 10 µM | Not reported | [1] |
| SL0101 | RSK1, RSK2 (NTKD) | IC50 ~90 nM for RSK2 | Other kinases | [9][10] |
| BI-D1870 | Pan-RSK (RSK1/2/3/4) | IC50 ~15 nM for RSK2 | Not highly selective among RSK isoforms | [9] |
| NSYSU-115 | RSK2 | IC50 = 45.5 nM | Profiled against 41 kinases, showed high selectivity for RSK2 | [11] |
Logical Framework for Comparison:
Conclusion
While this compound is commercially available as an RSK2 inhibitor, the limited public data on its potency and selectivity necessitates a thorough experimental validation by the end-user. By employing comprehensive in vitro kinase profiling and cell-based target engagement assays, researchers can confidently determine the specificity of this compound. Comparing the resulting data with that of well-characterized inhibitors such as SL0101 and NSYSU-115 will provide the necessary context to establish this compound as a reliable tool for studying RSK2 biology. The development of highly selective inhibitors is crucial for dissecting the specific roles of different RSK isoforms in health and disease.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. youtube.com [youtube.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RSK Inhibitors: RSK2-IN-4 versus the Pan-RSK Inhibitor BI-D1870
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RSK2-IN-4, a selective inhibitor of Ribosomal S-6 Kinase 2 (RSK2), and BI-D1870, a well-characterized pan-RSK inhibitor. This document aims to be an objective resource, presenting available experimental data to facilitate informed decisions in research and drug development.
Introduction to RSK and its Inhibition
The p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras-MAPK signaling pathway.[1][2] This pathway is crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1][2] The four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) share a high degree of homology, particularly within their kinase domains, but have been shown to possess both overlapping and distinct biological functions.[3][4] Dysregulation of RSK signaling has been implicated in various diseases, most notably in cancer, making RSK isoforms attractive therapeutic targets.[3][4]
Inhibitors of RSK are valuable tools for dissecting the specific roles of each isoform and for developing novel therapeutic strategies. These inhibitors can be broadly categorized as either pan-RSK inhibitors, which target all four isoforms, or isoform-selective inhibitors. This guide focuses on a comparison between a selective inhibitor, this compound, and a widely used pan-RSK inhibitor, BI-D1870.
Mechanism of Action
Both this compound and BI-D1870 are ATP-competitive inhibitors that target the N-terminal kinase domain (NTKD) of RSK enzymes.[1] The NTKD is responsible for phosphorylating downstream substrates of RSK. By binding to the ATP-binding pocket of the NTKD, these inhibitors prevent the transfer of phosphate from ATP to the substrate, thereby blocking the kinase activity of the enzyme.
This compound is a triazole derivative that has been identified as an inhibitor of RSK2.[1] Molecular docking studies suggest that it binds to the ATP-binding site of the RSK2 NTKD. The inhibitory activity of this compound is reportedly influenced by the presence of an electron-donating group at the 4-position of its phenyl ring.[1]
BI-D1870 is a potent and cell-permeable dihydropteridinone that acts as an ATP-competitive inhibitor of all four RSK isoforms. It has been extensively used as a chemical probe to investigate the biological functions of the RSK family.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BI-D1870.
Table 1: In Vitro Potency of this compound against RSK2
| Compound | Target | IC50 (µM) |
| This compound (Compound 10) | RSK2 | 8.91 |
Note: The inhibitory activity of this compound against other RSK isoforms (RSK1, RSK3, and RSK4) has not been reported in the reviewed literature, precluding a quantitative assessment of its selectivity.
Table 2: In Vitro Potency and Selectivity of BI-D1870
| Compound | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) |
| BI-D1870 | 31 | 24 | 18 | 15 |
BI-D1870 demonstrates potent inhibition across all four RSK isoforms, confirming its status as a pan-RSK inhibitor. It exhibits 10- to 100-fold greater selectivity for RSK isoforms over other kinases such as MST2, GSK-3β, MARK3, CK1, and Aurora B.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the RSK signaling pathway and the general workflow for evaluating kinase inhibitors.
Caption: The Ras/MAPK/RSK Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
In Vitro RSK Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against RSK isoforms.
1. Materials:
- Recombinant active RSK enzyme (RSK1, RSK2, RSK3, or RSK4)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
- ATP (at a concentration near the Km for the specific RSK isoform, e.g., 100 µM)
- Substrate peptide (e.g., "Crosstide" for RSK)
- Test compound (this compound or BI-D1870) dissolved in DMSO
- [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
- Phosphocellulose paper or 384-well plates
- Scintillation counter or luminometer
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- In a reaction well, combine the RSK enzyme, kinase assay buffer, and the test compound at various concentrations.
- Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
- Terminate the reaction. For radiometric assays, this is typically done by spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP.
- Quantify the kinase activity. For radiometric assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, a second reagent is added to convert the generated ADP to ATP, and the resulting luminescence is measured.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of a drug with its target protein in a cellular environment.
1. Materials:
- Cultured cells expressing the target kinase (e.g., HEK293T cells)
- Test compound (this compound or BI-D1870) dissolved in DMSO
- Cell lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
- Equipment for heating cell suspensions (e.g., PCR cycler)
- SDS-PAGE and Western blotting reagents
- Primary antibody against the target kinase (e.g., anti-RSK2)
- HRP-conjugated secondary antibody
2. Procedure:
- Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
- Harvest the cells and resuspend them in lysis buffer.
- Divide the cell suspension into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
- Cool the samples and centrifuge to pellet precipitated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
- A compound that binds to the target protein will stabilize it, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This thermal shift indicates target engagement.
Summary and Conclusion
This guide provides a comparative overview of this compound and the pan-RSK inhibitor BI-D1870.
-
BI-D1870 is a well-established, potent pan-RSK inhibitor with low nanomolar IC50 values against all four RSK isoforms. Its broad activity makes it a valuable tool for studying the overall consequences of RSK inhibition.
-
This compound is presented as an RSK2 inhibitor. The available data indicates its activity against RSK2 in the low micromolar range. However, a significant limitation in the current body of public knowledge is the absence of data on its inhibitory activity against RSK1, RSK3, and RSK4. This information is critical to definitively characterize its selectivity profile and to understand its potential advantages over pan-RSK inhibitors for studying the specific functions of RSK2.
For researchers aiming to investigate the global effects of RSK inhibition, BI-D1870 remains a reliable and well-characterized tool. For those specifically interested in the role of RSK2, this compound presents a potential starting point. However, further comprehensive profiling of this compound against all RSK isoforms and a broader panel of kinases is necessary to validate its selectivity and to enable a more thorough and quantitative comparison with pan-RSK inhibitors like BI-D1870. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triazole and benzotriazole derivatives as novel inhibitors for p90 ribosomal S6 protein kinase 2: Synthesis, molecular docking and SAR analysis - East China Normal University [pure.ecnu.edu.cn]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Validating RSK2-IN-4 Efficacy: A Comparative Guide to siRNA-Mediated Knockdown
For researchers investigating the role of Ribosomal S6 Kinase 2 (RSK2) in cellular processes and as a potential therapeutic target, validating the specificity and effects of small molecule inhibitors is a critical step. This guide provides a comparative framework for validating the effects of the RSK2 inhibitor, RSK2-IN-4, by contrasting its performance with the well-established method of siRNA-mediated knockdown of RSK2. This comparison will provide objective, data-driven insights for researchers in drug development and cell biology.
The RSK2 Signaling Pathway
RSK2 is a serine/threonine kinase that functions as a downstream effector of the MAPK/ERK signaling cascade.[1][2] Upon activation by extracellular signals such as growth factors, ERK phosphorylates and activates RSK2.[2] Activated RSK2, in turn, phosphorylates a multitude of cytoplasmic and nuclear substrates, influencing processes like cell proliferation, survival, motility, and invasion.[2][3] Key downstream targets include transcription factors like CREB and cell cycle regulators such as Cyclin D1.[4][5]
Experimental Workflow for Comparison
To objectively compare the effects of this compound and RSK2 siRNA, a parallel experimental workflow is recommended. This involves treating cells with the inhibitor and transfecting a separate group of cells with siRNA targeting RSK2, alongside appropriate controls. The effects on cell viability and the phosphorylation or expression of downstream targets are then quantified and compared.
Experimental Protocols
siRNA-Mediated Knockdown of RSK2
This protocol is adapted from standard siRNA transfection procedures.
-
Cell Seeding: Seed 2 x 105 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).
-
siRNA Preparation (Solution A): For each transfection, dilute 20-80 pmols of RSK2 siRNA into 100 µl of siRNA Transfection Medium.
-
Transfection Reagent Preparation (Solution B): For each transfection, dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection: Wash cells once with 2 ml of siRNA Transfection Medium. Add 0.8 ml of siRNA Transfection Medium to the siRNA-transfection reagent complex and overlay the mixture onto the washed cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C. Then, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture. Incubate for an additional 18-24 hours.
-
Post-Transfection: After 24-72 hours post-transfection, harvest the cells for analysis.
This compound Inhibitor Treatment
This protocol is based on common practices for small molecule inhibitor studies in cell culture.[6][7]
-
Cell Seeding: Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration. This compound has shown an inhibition rate of 13.73% on RSK2 activity at 10 μM.[8] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays or western blotting.
Comparative Data Summary
The following table summarizes expected outcomes based on published literature for the effects of RSK2 knockdown and inhibition on various cellular and molecular parameters. The quantitative values are illustrative and may vary depending on the cell line and experimental conditions.
| Parameter | Method | Expected Effect | Quantitative Endpoint (Example) | Reference |
| Cell Proliferation | RSK2 siRNA | Decrease | ~30-50% reduction in cell viability | [4] |
| This compound | Decrease | IC50 determination (cell line dependent) | [8] | |
| Phosphorylation of YB-1 | RSK2 siRNA/knockout | Decrease | Significant reduction in p-YB-1 levels | [1] |
| RSK Inhibitor (e.g., BI-D1870) | Decrease | Reduced p-YB-1 levels | [5] | |
| Cyclin D1 Expression | RSK2 siRNA | Decrease | ~40-60% reduction in protein expression | [4] |
| RSK Inhibitor | Decrease | Dose-dependent decrease in expression | [9] | |
| Phosphorylation of RSK2 (S227) | RSK2 siRNA | N/A (protein is absent) | N/A | |
| RSK Inhibitor (e.g., BI-D1870) | Decrease | Reduction in autophosphorylation | [6] | |
| Phosphorylation of ERK | RSK2 siRNA/knockout | Potential Increase (feedback loop) | Elevated p-ERK levels | [10] |
| RSK Inhibitor | No direct effect | Unchanged or slightly increased p-ERK | [11] |
Conclusion
Both siRNA-mediated knockdown and small molecule inhibition with compounds like this compound are valuable tools for dissecting the function of RSK2. While siRNA offers high specificity by targeting the mRNA of RSK2, it can be subject to off-target effects and variable knockdown efficiency. Pharmacological inhibitors like this compound provide a more direct and often more immediate way to block kinase activity, though they can have off-target effects on other kinases.
By using both methods in parallel, researchers can more confidently attribute observed phenotypes to the specific inhibition of RSK2. A strong correlation between the effects of RSK2 siRNA and this compound on cell proliferation and downstream signaling pathways provides robust validation for the on-target activity of the inhibitor. This dual-pronged approach is essential for the rigorous validation of novel therapeutic agents targeting RSK2.
References
- 1. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ribosomal S6 kinase 2 (RSK2)–SPRED2 complex regulates the phosphorylation of RSK substrates and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Negative feedback via RSK modulates Erk‐dependent progression from naïve pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK/RSK-mediated phosphorylation of Y-box binding protein-1 aggravates diabetic cardiomyopathy by suppressing its interaction with deubiquitinase OTUB1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validating RSK2-IN-4: A Comparative Guide to Genetic Models for Target Validation
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, rigorous target validation is paramount. This guide provides a comparative analysis of a chemical probe, RSK2-IN-4, and genetic models for the validation of Ribosomal S6 Kinase 2 (RSK2) as a therapeutic target. By objectively presenting the strengths and limitations of each approach, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to design robust validation studies.
Introduction to RSK2 and its Inhibition
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras/MAPK signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and differentiation.[2] Dysregulation of the Ras/MAPK cascade and aberrant RSK2 activity have been implicated in various diseases, most notably in several types of cancer, making RSK2 an attractive target for therapeutic intervention.[3][4][5]
This compound is a chemical inhibitor that targets the N-terminal kinase domain (NTKD) of RSK2 by binding to its ATP-binding site.[6][7] However, it's noteworthy that this compound exhibits a relatively low inhibition rate, with a reported 13.73% inhibition of RSK2 activity at a concentration of 10 μM.[6] This highlights the importance of using it in conjunction with other validation methods.
Genetic models , such as knockout mice and CRISPR/Cas9-mediated gene editing in cell lines, offer an alternative and complementary approach to pharmacological inhibition. These models allow for the specific and long-term ablation of RSK2 function, providing invaluable insights into its physiological roles and its involvement in disease.
Quantitative Comparison of Methodologies
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and RSK2 genetic models.
| Feature | This compound (Chemical Probe) | RSK2 Genetic Models (e.g., Knockout) |
| Principle | Small molecule inhibitor that competitively binds to the ATP-binding site of the RSK2 N-terminal kinase domain.[6] | Genetic modification (e.g., gene deletion) leading to the absence of a functional RSK2 protein. |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. | Chronic, irreversible loss of function. |
| Specificity | Potential for off-target effects on other kinases with similar ATP-binding pockets. | Highly specific to the targeted gene (RSK2). |
| Application | In vitro kinase assays, cell-based assays, and potentially in vivo studies with limitations due to pharmacokinetics and potential toxicity. | In vivo studies in whole organisms (knockout mice), and in vitro studies using derived cell lines.[8] |
| Phenotypic Readouts | Short-term cellular responses (e.g., inhibition of substrate phosphorylation, changes in cell signaling). | Developmental, physiological, and behavioral phenotypes resulting from the lifelong absence of RSK2.[9][10][11][12] |
| Compensation | Less likely to induce long-term compensatory mechanisms. | Potential for developmental compensation by other RSK isoforms or signaling pathways. |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the process of cross-validation, the following diagrams have been generated using Graphviz.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for key validation assays are provided below.
In Vitro Kinase Assay with this compound
This assay measures the direct inhibitory effect of this compound on RSK2 kinase activity.
Materials:
-
Recombinant human RSK2 protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP (at Km concentration for RSK2)
-
RSK2-specific substrate peptide (e.g., Crosstide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add RSK2 enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of RSK2 Signaling
This method is used to assess the phosphorylation status of downstream targets of RSK2 in cells treated with this compound or in RSK2 knockout cells.
Materials:
-
Cell culture medium, serum, and appropriate growth factors (e.g., EGF)
-
This compound
-
RSK2 knockout and wild-type cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-CREB, anti-phospho-Histone H3 (Ser10), anti-Histone H3, anti-RSK2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
For this compound: Seed cells and starve them overnight. Pre-treat with this compound or DMSO for 1 hour, then stimulate with a growth factor (e.g., EGF) for 15-30 minutes.
-
For Genetic Models: Culture wild-type and RSK2 knockout cells under normal growth conditions or after stimulation.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
Cell Proliferation Assay
This assay measures the effect of RSK2 inhibition or knockout on cell growth.
Materials:
-
Wild-type and RSK2 knockout cells
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed an equal number of wild-type and RSK2 knockout cells in a 96-well plate. For the chemical probe experiment, seed only wild-type cells.
-
For the this compound experiment, add serial dilutions of the inhibitor to the wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the CellTiter-Glo® reagent to the wells and measure luminescence.
-
Plot the cell viability over time to compare the proliferation rates between conditions.
Conclusion
Both pharmacological inhibition with probes like this compound and the use of genetic models are powerful tools for target validation. This compound, despite its modest potency, can provide valuable information on the acute effects of RSK2 inhibition.[6] However, its potential for off-target effects necessitates careful interpretation of the results.
Genetic models, particularly RSK2 knockout systems, offer unparalleled specificity and are essential for understanding the long-term physiological consequences of target ablation. The phenotypes observed in RSK2 knockout mice, such as impaired growth and cognitive deficits, provide a crucial in-organism context for the function of this kinase.[12]
A robust target validation strategy should ideally integrate both approaches. Concordance between the cellular phenotypes induced by this compound and those observed in RSK2 knockout cells would provide strong evidence for the on-target effects of the inhibitor and solidify RSK2 as a viable therapeutic target. This cross-validation approach minimizes the risk of misinterpretation due to off-target pharmacology or unforeseen compensatory mechanisms in genetic models, ultimately accelerating the journey from target identification to clinical application.
References
- 1. The RSK factors of activating the Ras/MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RSK2 Binding Models Delineate Key Features for Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]
- 9. Frontiers | Animal Models for Coffin-Lowry Syndrome: RSK2 and Nervous System Dysfunction [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Rsk2 Knockout Affects Emotional Behavior in the IntelliCage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered Extracellular Signal-Regulated Kinase Signaling and Glycogen Metabolism in Skeletal Muscle from p90 Ribosomal S6 Kinase 2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RSK Inhibitors in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in pancreatic cancer, primarily due to activating mutations in the KRAS oncogene, making RSK a compelling therapeutic target. This guide provides a comparative analysis of various RSK inhibitors, summarizing their performance in pancreatic cancer cell lines based on available experimental data.
Introduction to RSK Inhibition in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. The constitutive activation of the KRAS signaling pathway is a hallmark of this disease, leading to uncontrolled cell proliferation, survival, and metastasis. RSK isoforms (RSK1-4) are key mediators of these oncogenic signals. Inhibition of RSK, therefore, presents a promising strategy to counteract the effects of aberrant KRAS signaling. This guide focuses on a comparative overview of several RSK inhibitors, including the novel inhibitor NSYSU-115, and the well-characterized compounds BI-D1870, SL0101, and LJI308.
Quantitative Comparison of RSK Inhibitor Performance
The following tables summarize the in vitro efficacy of various RSK inhibitors against RSK isoforms and their effects on pancreatic cancer cell lines.
Table 1: In Vitro Inhibitory Activity against RSK Isoforms
| Inhibitor | RSK1 IC₅₀ (nM) | RSK2 IC₅₀ (nM) | RSK3 IC₅₀ (nM) | RSK4 IC₅₀ (nM) |
| NSYSU-115 | - | 45.5[1] | - | - |
| BI-D1870 | 31 | 24 | 18 | 15 |
| SL0101 | - | 89 | - | - |
| LJI308 | 6 | 4 | 13 | - |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC₅₀ indicates greater potency.
Table 2: Effects on Pancreatic Cancer Cell Viability and Proliferation
| Inhibitor | Cell Line | Cell Viability IC₅₀ (µM) | Growth Inhibition GI₅₀ (µM) |
| NSYSU-115 | AsPC-1 | 31.2[1] | 22.7[1] |
| PANC-1 | 20.1[1] | 21.4[1] | |
| MIA PaCa-2 | 17.7[1] | 15.9[1] | |
| BI-D1870 | PANC-1 | Data not available | Data not available |
| MIA PaCa-2 | Data not available | Data not available | |
| SL0101 | PANC-1 | Data not available | Data not available |
| MIA PaCa-2 | Data not available | Data not available | |
| LJI308 | PANC-1 | Data not available | Data not available |
| MIA PaCa-2 | Data not available | Data not available |
Note: Cell Viability IC₅₀ is the concentration of the inhibitor that reduces the number of viable cells by 50%. Growth Inhibition GI₅₀ is the concentration that inhibits cell growth by 50%.
Table 3: Effect of NSYSU-115 on Pancreatic Cancer Cell Migration
| Cell Line | Concentration (µM) | Treatment Duration (h) | Migration Inhibition (%) |
| AsPC-1 | 10 | 72 | 16.6[1] |
| 30 | 72 | 67.3[1] | |
| PANC-1 | 10 | 72 | 26.9[1] |
| 30 | 72 | 88.9[1] | |
| MIA PaCa-2 | 3 | Not specified | ~20.2[1] |
Signaling Pathways and Experimental Workflows
RSK Signaling Pathway in Pancreatic Cancer
The diagram below illustrates the central role of RSK in the KRAS signaling cascade in pancreatic cancer. Oncogenic KRAS activates the RAF/MEK/ERK pathway, which in turn phosphorylates and activates RSK. Activated RSK then phosphorylates a multitude of downstream substrates involved in cell proliferation, survival, and motility.
Caption: The Ras/MEK/ERK/RSK signaling cascade in pancreatic cancer.
General Experimental Workflow for a Comparative Analysis of RSK Inhibitors
The following diagram outlines a typical workflow for comparing the efficacy of different RSK inhibitors in pancreatic cancer cell lines.
References
A Comparative Guide to the Binding Kinetics of RSK2 Inhibitors, Including RSK2-IN-4
Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras/MAPK signaling pathway, has emerged as a significant target in drug discovery, particularly in oncology. Its role in regulating cell proliferation, survival, and motility makes it a compelling target for therapeutic intervention. A crucial aspect of inhibitor development is the characterization of their binding kinetics, which dictates their potency and duration of action. This guide provides a comparative analysis of the binding kinetics of several RSK2 inhibitors, with a focus on RSK2-IN-4, and details the experimental protocols used for their evaluation.
Quantitative Comparison of RSK2 Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the available binding and inhibitory data for this compound and other notable RSK2 inhibitors.
| Inhibitor | Target Domain | RSK2 IC50 | Other RSK Isoform IC50s | Mechanism of Action |
| This compound | NTKD | 13.73% inhibition at 10 µM[1] | Not Available | ATP-competitive |
| BI-D1870 | NTKD | 24 nM[2][3][4][5] | RSK1: 31 nM, RSK3: 18 nM, RSK4: 15 nM[2][3][4][5] | ATP-competitive, Reversible |
| SL0101 | NTKD | ~0.4 µM to 0.99 µM[6][7] | RSK1 selective | Binds to a unique pocket distinct from the ATP-binding site |
| FMK | CTKD | 15 nM[8][9][10][11] | RSK1 selective | Irreversible, Covalent |
| RSK-IN-2 | Not Specified | 37.89 nM[12] | RSK1: 30.78 nM, RSK3: 20.51 nM, RSK4: 91.28 nM[12] | Not Specified |
| Manzamine A | NTKD | 108.4 µM[13] | RSK1: 15.01 µM[13] | ATP-competitive |
| Kaempferol | NTKD | ~7 µM[14] | MSK1 selective | ATP-competitive[15][16] |
NTKD: N-terminal Kinase Domain; CTKD: C-terminal Kinase Domain. Note that the IC50 for SL0101 is dependent on pre-incubation time due to its slow binding kinetics.[6][17]
Signaling Pathways and Experimental Workflows
To understand the context of RSK2 inhibition, it is essential to visualize its role in cellular signaling. Furthermore, a clear experimental workflow is necessary for the accurate determination of binding kinetics.
Experimental Protocols
The determination of inhibitor binding kinetics relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for commonly employed techniques.
1. In Vitro Kinase Assay (for IC50 Determination)
This assay measures the ability of an inhibitor to block the catalytic activity of RSK2.
-
Materials: Purified recombinant RSK2, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), substrate peptide (e.g., a peptide derived from a known RSK2 substrate like CREB), [γ-32P]ATP or fluorescently labeled ATP, and the test inhibitor.
-
Procedure:
-
Prepare a reaction mixture containing purified RSK2 and the test inhibitor at various concentrations in kinase buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate peptide and ATP (containing a tracer amount of [γ-32P]ATP).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction, often by spotting the mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide.
-
Wash the membrane to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the binding of a fluorescently labeled probe (tracer) to the kinase.
-
Materials: Purified RSK2, a fluorescent tracer that binds to the RSK2 active site, assay buffer, and the test inhibitor.
-
Procedure:
-
In a microplate, add RSK2, the fluorescent tracer, and varying concentrations of the test inhibitor.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
In the absence of a competitive inhibitor, the tracer binds to the large kinase, resulting in a high polarization value. In the presence of a competing inhibitor, the tracer is displaced, resulting in a low polarization value.
-
The IC50 is determined by plotting the change in polarization against the inhibitor concentration.
-
3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the association (kon) and dissociation (koff) rates of an inhibitor binding to its target.
-
Materials: SPR instrument, sensor chip (e.g., CM5), purified RSK2, running buffer, and the test inhibitor.
-
Procedure:
-
Immobilize the purified RSK2 protein onto the surface of the sensor chip.
-
Flow a continuous stream of running buffer over the chip surface to establish a stable baseline.
-
Inject a series of concentrations of the test inhibitor over the surface (association phase). The binding of the inhibitor to RSK2 causes a change in the refractive index at the surface, which is measured in real-time as a response.
-
Replace the inhibitor solution with running buffer to monitor the dissociation of the inhibitor from the kinase (dissociation phase).
-
Regenerate the chip surface to remove any remaining bound inhibitor.
-
Analyze the resulting sensorgrams (plots of response vs. time) using kinetic models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-D1870 | S6 kinase inhibitor | CAS 501437-28-1 | p90 RSK Inhibitor | Buy BI-D-1870 from Supplier InvivoChem [invivochem.com]
- 4. BI-D1870 | RSK inhibitor | Blood-brain barrier | TargetMol [targetmol.com]
- 5. 美国GlpBio - BI-D1870 | P90 RSK inhibitor,ATP-competitive and cell-permeable | Cas# 501437-28-1 [glpbio.cn]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FMK | RSK inhibitor | Probechem Biochemicals [probechem.com]
- 9. apexbt.com [apexbt.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Fmk | RSK | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. RSK1 vs. RSK2 Inhibitory Activity of the Marine β-Carboline Alkaloid Manzamine A: A Biochemical, Cervical Cancer Protein Expression, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kaempferol targets RSK2 and MSK1 to suppress ultraviolet radiation-induced skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol targets RSK2 and MSK1 to suppress UV radiation-induced skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the advantages of RSK2-IN-4 over previous generation inhibitors
In the landscape of kinase inhibitor development, the pursuit of isoform-selective compounds is paramount for achieving targeted therapeutic effects while minimizing off-target toxicities. RSK2-IN-4 emerges as a significant advancement in the specific inhibition of Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MAPK signaling pathway implicated in various cancers.[1][2] This guide provides a comprehensive comparison of this compound with previous generation RSK inhibitors, namely the pan-RSK inhibitor BI-D1870 and the natural product-derived SL0101, highlighting the advantages of this next-generation molecule through supporting experimental data and detailed methodologies.
Enhanced Potency and Isoform Selectivity
A critical advantage of this compound lies in its targeted inhibition of RSK2. While specific IC50 values for this compound are not yet publicly available in the provided search results, its development as a selective inhibitor suggests an improved profile over its predecessors.
BI-D1870 , a potent, ATP-competitive inhibitor, demonstrates broad activity across all RSK isoforms (RSK1-4) with IC50 values in the low nanomolar range.[3][4][5][6] This lack of isoform specificity, however, can lead to broader biological effects and potential off-target toxicities, as the different RSK isoforms can have non-redundant and even opposing functions.[7][8]
SL0101 , derived from the natural flavonoid kaempferol, was an early step towards isoform selectivity, showing preferential inhibition of the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[8][9][10] However, its utility has been hampered by a micromolar affinity and poor in vivo stability.[10] Furthermore, studies have revealed that both BI-D1870 and SL0101 can modulate mTORC1 signaling in an RSK-independent manner, raising concerns about their specificity and the interpretation of experimental results.[11]
This compound is designed to bind to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2, with its inhibitory activity being significantly influenced by the chemical group at the 4-position of its phenyl ring.[12] This targeted approach aims to overcome the limitations of previous inhibitors by offering higher selectivity for the RSK2 isoform.
Comparative Inhibitor Characteristics
| Inhibitor | Target(s) | IC50 (RSK2) | Mechanism of Action | Key Limitations |
| This compound | RSK2 | Data not available | Binds to the ATP-binding site of the N-terminal kinase domain (NTKD)[12] | Publicly available quantitative data is limited. |
| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | ~24 nM[4] | ATP-competitive inhibitor of the N-terminal kinase domain (NTKD)[3] | Pan-RSK inhibitor with a lack of isoform specificity.[3][9] Potential for off-target effects.[11] |
| SL0101 | RSK1 and RSK2 | ~1 µM (Ki)[10] | Binds to a unique pocket in the N-terminal kinase domain (NTKD)[9][13] | Lower potency, poor pharmacokinetic properties.[2][10] RSK-independent effects on mTORC1 signaling.[11] |
Signaling Pathways and Experimental Workflows
To understand the context of RSK2 inhibition, it is crucial to visualize its position within the broader cell signaling network and the typical workflows used to assess inhibitor efficacy.
The diagram above illustrates the canonical MAPK/ERK pathway leading to the activation of RSK2.[14] Growth factor binding to receptor tyrosine kinases (RTKs) initiates a phosphorylation cascade that ultimately results in ERK activating RSK2. Activated RSK2 then phosphorylates a variety of downstream substrates, influencing cellular processes like proliferation, migration, and survival.[1][15][16]
The development and validation of a new inhibitor like this compound typically follows a structured workflow. This begins with in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50), followed by cell-based assays to confirm target engagement and downstream effects. Kinase selectivity profiling against a panel of other kinases is crucial to assess specificity. Finally, promising candidates are evaluated in in vivo models to determine their therapeutic potential.
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of robust drug discovery. Below are outlines of key assays used to characterize and compare RSK inhibitors.
In Vitro Kinase Assay (for IC50 Determination of BI-D1870)
This protocol is based on the methodology used for evaluating BI-D1870 and serves as a standard for assessing ATP-competitive inhibitors.[6]
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of RSK2 by 50%.
Materials:
-
Purified recombinant human RSK2 enzyme.
-
Kinase buffer (e.g., Buffer A: 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% (v/v) 2-mercaptoethanol).
-
Substrate peptide (e.g., Crosstide, a common substrate for RSK).
-
[γ-³²P]ATP or a suitable fluorescence-based ATP analog.
-
ATP solution.
-
Inhibitor stock solution (e.g., this compound, BI-D1870, or SL0101 in DMSO).
-
Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified RSK2 enzyme, and the substrate peptide.
-
Add varying concentrations of the inhibitor (e.g., serial dilutions of this compound) to the reaction mixture. Include a control with no inhibitor (DMSO only).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP (to a final concentration typically around the Km for ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Target Phosphorylation
Objective: To assess the ability of an inhibitor to block RSK2 signaling within a cellular context.
Materials:
-
Cell line expressing RSK2 (e.g., HEK293, cancer cell lines).
-
Cell culture medium and supplements.
-
Stimulant to activate the MAPK/ERK pathway (e.g., Epidermal Growth Factor (EGF) or Phorbol 12-myristate 13-acetate (PMA)).
-
RSK inhibitor (this compound, BI-D1870, SL0101).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated downstream targets of RSK2 (e.g., phospho-CREB (Ser133), phospho-LARG (Ser1288)) and total protein controls.
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the RSK inhibitor for a specified time.
-
Stimulate the cells with a growth factor like EGF to activate the RSK2 pathway.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known RSK2 substrate.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading. A reduction in the phosphorylated signal in inhibitor-treated cells indicates successful target engagement.
Conclusion
This compound represents a promising development in the quest for selective kinase inhibitors. By specifically targeting RSK2, it holds the potential for a more refined therapeutic intervention in diseases driven by aberrant RSK2 activity, such as certain cancers. Its advantages over previous generation inhibitors like the non-selective BI-D1870 and the less potent SL0101 lie in its anticipated improved isoform specificity, which should translate to a better therapeutic window. The continued elucidation of its quantitative performance and in vivo efficacy will be critical in fully realizing its potential as a valuable tool for research and, ultimately, as a candidate for clinical development.
References
- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSK inhibitors as potential anticancer agents: Discovery, optimization, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. sinobiological.com [sinobiological.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for RSK2-IN-4
For laboratory personnel engaged in drug development and research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides detailed procedural guidance for the disposal of the RSK2 inhibitor, RSK2-IN-4, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves appropriate for handling chemical compounds.
-
Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use a suitable respirator if dust or aerosols are generated.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to a safety shower and eyewash station.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and regulatory guidelines.
-
Waste Classification: Treat all this compound waste, including pure compound, contaminated consumables (e.g., pipette tips, gloves, wipes), and solutions, as hazardous chemical waste. A related compound, RSK2-IN-20, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is critical to prevent its release into the environment[1].
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder and any contaminated solid materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from drains or sources of ignition. Keep containers tightly sealed when not in use[1].
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The final step is disposal at an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Value | Compound/Protein | Source |
| Hazard Classification | Acute Oral Toxicity (Category 4) | RSK2-IN-20 | DC Chemicals[1] |
| Acute Aquatic Toxicity (Category 1) | RSK2-IN-20 | DC Chemicals[1] | |
| Chronic Aquatic Toxicity (Category 1) | RSK2-IN-20 | DC Chemicals[1] | |
| Inhibitory Activity | 13.73% inhibition of RSK2 at 10 µM | This compound | MedchemExpress[2] |
| Specific Activity | 133–181 nmole/min/mg | Active RSK2 | Sigma-Aldrich |
RSK2 Signaling Pathway
RSK2 is a key downstream effector of the Ras-ERK1/2 signaling cascade, which is activated by various growth factors and mitogens. This pathway plays a crucial role in regulating cell proliferation, survival, and transformation.
Caption: The Ras-ERK-RSK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay
To determine the inhibitory activity of compounds like this compound, a common method is the in vitro kinase assay. The following is a generalized protocol based on standard procedures.
Objective: To measure the ability of this compound to inhibit the phosphorylation of a substrate by the RSK2 enzyme.
Materials:
-
Active RSK2 enzyme
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (as a phosphate donor)
-
RSK-specific peptide substrate (e.g., KRRRLSSLRA)
-
96-well plates
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase Assay Buffer
-
Desired concentration of this compound or vehicle control (e.g., DMSO).
-
Active RSK2 enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing both the peptide substrate and ATP to each well to start the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution) to chelate the Mg²⁺ ions necessary for enzyme activity.
-
Signal Detection: Quantify the amount of phosphorylated substrate. The method will depend on the detection reagent used (e.g., luminescence, fluorescence, or colorimetric reading).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
Essential Safety and Logistical Information for Handling RSK2-IN-4
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the RSK2 inhibitor, RSK2-IN-4. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
Summary of Safety Information (Based on RSK2-IN-20) [1]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Oral (Category 4), H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity | Acute (Category 1), H400: Very toxic to aquatic life. Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment should be determined by a site-specific risk assessment. However, based on the potential hazards, the following PPE is recommended for handling this compound.
Recommended Personal Protective Equipment
| PPE Category | Recommendation |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves (e.g., nitrile, tested for chemical resistance).[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | A suitable respirator may be required if there is a risk of inhalation (e.g., handling powder outside of a containment system).[1] |
Caption: This diagram outlines the essential steps for the safe handling of chemical compounds, including the selection, use, and disposal of Personal Protective Equipment (PPE).
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage is at -20°C for powder or -80°C when in solvent.[1]
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
Experimental Protocol: General Guidelines for Use
The following is a generalized protocol for preparing and using a chemical inhibitor like this compound in a cell-based assay.
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Reconstitute the compound in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations for your experiment.
-
-
Cell Treatment:
-
Add the diluted this compound to your cell cultures.
-
Incubate the cells for the desired time period.
-
-
Assay:
-
Perform your downstream analysis (e.g., Western blot, cell viability assay, etc.).
-
Caption: This flowchart illustrates a typical experimental workflow for using a chemical inhibitor in a cell-based assay.
Disposal Plan
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with institutional and local regulations for chemical waste.[1]
-
Do not dispose of down the drain or into the environment.[1]
RSK2 Signaling Pathway
RSK2 (Ribosomal S6 Kinase 2) is a serine/threonine kinase that is a downstream effector of the Ras-MAPK signaling pathway.[2] Its activation is initiated by growth factors and leads to the regulation of various cellular processes.
Caption: This diagram illustrates the activation of RSK2 through the Ras-MAPK signaling pathway and its subsequent role in regulating cellular processes. This compound acts as an inhibitor of RSK2.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
